Pramiverine
Description
Structure
3D Structure
Properties
CAS No. |
14334-40-8 |
|---|---|
Molecular Formula |
C21H27N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C21H27N/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3 |
InChI Key |
SBEOBYJLAQKTQX-UHFFFAOYSA-N |
SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
14334-40-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
14334-41-9 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EMD 9806 HCl of pramiverine HSP 2986 N-isopropyl-4,4-diphenyl cyclohexylamine pramiverine propaminodiphen sistalgin |
Origin of Product |
United States |
Foundational & Exploratory
Pramiverine's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pramiverine is a synthetic antispasmodic agent utilized in the management of smooth muscle spasms, particularly in the gastrointestinal tract.[1] Its therapeutic effect is primarily attributed to a dual mechanism of action: a direct, papaverine-like spasmolytic effect on smooth muscle cells and a neurotropic, anticholinergic effect.[2] This guide provides a detailed examination of these mechanisms, drawing upon available pharmacological data. While specific quantitative data such as IC50 and Ki values for this compound are not extensively available in public literature, this document outlines the established principles of its action, supported by comparative data and general experimental protocols for further investigation.
Core Mechanisms of Action
This compound's spasmolytic activity on smooth muscle is multifactorial, primarily involving:
-
Inhibition of Calcium Influx (Calcium Channel Blockade): Similar to papaverine, this compound directly relaxes smooth muscle by inhibiting the influx of extracellular calcium ions (Ca2+) into the muscle cells.[1][3] This is a crucial step in preventing the initiation and maintenance of muscle contraction.
-
Anticholinergic Activity (Muscarinic Receptor Antagonism): this compound exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors on smooth muscle cells.[2] This action counteracts the contractile signals from the parasympathetic nervous system.
A "papaverine-like" spasmolytic component also suggests a potential for phosphodiesterase (PDE) inhibition , which would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), further promoting muscle relaxation.[3][4]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects on smooth muscle cells.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. [On the cholinolytic activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
Pramiverine: A Technical Deep Dive into its Antispasmodic Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pramiverine is an antispasmodic agent utilized in the management of visceral smooth muscle spasms, particularly in the gastrointestinal tract. Its therapeutic efficacy stems from a dual mechanism of action, combining anticholinergic properties with a direct, papaverine-like musculotropic spasmolytic effect. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing available efficacy data, and outlining key experimental protocols for its evaluation. The included visualizations of signaling pathways and experimental workflows offer a clear conceptual framework for understanding its function and laboratory assessment.
Introduction
Smooth muscle spasms in the gastrointestinal and urogenital tracts are a common cause of pain and discomfort in various clinical conditions, including irritable bowel syndrome (IBS) and other functional bowel disorders. Antispasmodic drugs are a cornerstone of symptomatic treatment, aiming to relieve these involuntary muscle contractions. This compound (4,4-diphenyl-N-isopropyl-cyclohexylamine hydrochloride) is a synthetic antispasmodic agent that has demonstrated efficacy in these conditions. This document serves as an in-depth technical resource on the pharmacological characteristics of this compound for researchers and professionals in drug development.
Mechanism of Action
This compound exhibits a multifaceted mechanism of action, targeting smooth muscle contractility through two primary pathways:
-
Anticholinergic (Antimuscarinic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors on smooth muscle cells.[1] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system that stimulates muscle contraction, this compound effectively reduces the excitatory signals to the gut muscles.[2] This anticholinergic action contributes significantly to the reduction of spasms and associated pain.[2]
-
Direct Musculotropic (Papaverine-like) Spasmolysis: Independent of its anticholinergic effects, this compound exerts a direct relaxant effect on smooth muscle, similar to that of papaverine.[1] This is primarily achieved through the inhibition of calcium ion influx into the smooth muscle cells by blocking voltage-dependent calcium channels.[2] The influx of extracellular calcium is a critical step in the initiation and maintenance of smooth muscle contraction. By blocking these channels, this compound disrupts the downstream signaling cascade that leads to muscle contraction, resulting in relaxation.[2]
This dual mechanism of targeting both nerve-mediated and direct muscle-level contractile processes provides a broad and effective antispasmodic action.
Signaling Pathway Diagrams
Pharmacological Data
Quantitative pharmacological data for this compound is not extensively reported in publicly available literature. However, comparative studies provide valuable insights into its potency.
Table 1: In Vitro Anticholinergic and Spasmolytic Activity of this compound
| Parameter | Tissue | Species | Spasmogen | This compound Activity | Reference |
|---|---|---|---|---|---|
| Anticholinergic Action | Small Intestine | Guinea Pig, Rabbit | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally strong as atropine | [1] |
| Anticholinergic Action | Gall Bladder | Guinea Pig | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally strong as atropine | [1] |
| Anticholinergic Action | Uterus | Guinea Pig, Rat | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally strong as atropine | [1] |
| Anticholinergic Action | Urinary Bladder | Guinea Pig | Acetylcholine, Arecoline, Carbachol, Pilocarpine | 5 times weaker than atropine | [1] |
| Spasmolytic Action | Intestine | Guinea Pig | Neostigmine | Effective |[1] |
Experimental Protocols
The following sections describe generalized experimental protocols for assessing the antispasmodic activity of compounds like this compound. These are based on standard pharmacological methods.
Isolated Organ Bath for Spasmolytic Activity
This in vitro assay is fundamental for evaluating the direct effect of a drug on smooth muscle contractility.
Objective: To determine the inhibitory effect of this compound on smooth muscle contractions induced by various spasmogens.
Materials and Methods:
-
Tissue Preparation:
-
A segment of the desired smooth muscle tissue (e.g., guinea pig ileum, rat uterus) is isolated from a euthanized animal.
-
The tissue is cleaned of adhering connective tissue and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Isometric Tension Recording:
-
One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
The transducer is connected to a data acquisition system to record changes in muscle tension.
-
The tissue is allowed to equilibrate under a slight resting tension until spontaneous contractions stabilize.
-
-
Experimental Procedure:
-
A spasmogen (e.g., acetylcholine, histamine, BaCl2) is added to the organ bath to induce a sustained contraction.
-
Once the contraction reaches a plateau, cumulative concentrations of this compound are added to the bath.
-
The relaxation of the muscle is recorded as a percentage of the initial spasmogen-induced contraction.
-
-
Data Analysis:
-
A concentration-response curve is plotted, and the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal contraction) is calculated.
-
Experimental Workflow Diagram
Receptor Binding Assay for Anticholinergic Activity
This assay determines the affinity of a drug for specific receptors.
Objective: To quantify the binding affinity of this compound to muscarinic acetylcholine receptors.
Materials and Methods:
-
Receptor Preparation:
-
A tissue homogenate rich in the target receptor (e.g., rat brain cortex for muscarinic receptors) is prepared.
-
Alternatively, cell lines recombinantly expressing the specific muscarinic receptor subtype can be used.
-
-
Competitive Binding:
-
A constant concentration of a radiolabeled ligand known to bind to the muscarinic receptor (e.g., [3H]QNB) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
-
Separation and Quantification:
-
After incubation, the bound and free radioligand are separated (e.g., by rapid filtration).
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
-
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound are not extensively documented in the available literature. General principles suggest that as a lipophilic amine, it is likely absorbed orally and undergoes hepatic metabolism. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is an effective antispasmodic agent with a well-defined dual mechanism of action, encompassing both anticholinergic and direct musculotropic effects. Its ability to potently inhibit smooth muscle contraction, comparable to atropine in several in vitro models, underscores its therapeutic utility. While specific quantitative pharmacological data is limited in the public domain, the qualitative evidence strongly supports its efficacy. The experimental protocols outlined in this guide provide a framework for the further characterization and evaluation of this compound and novel antispasmodic compounds. Future research should focus on elucidating the detailed pharmacokinetic profile of this compound and quantifying its potency in a wider range of preclinical models to further refine its clinical application.
References
Pramiverine's Effects on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological effects of pramiverine on gastrointestinal motility. This compound is a spasmolytic agent with a dual mechanism of action, making it an effective treatment for conditions characterized by smooth muscle spasms in the gastrointestinal tract.[1][2][3] This document synthesizes available data on its mechanism of action, summarizes its effects on smooth muscle, and provides detailed experimental protocols for its study.
Core Mechanism of Action
This compound exerts its spasmolytic effects through two primary mechanisms:
-
Anticholinergic Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors on gastrointestinal smooth muscle cells.[2][3] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates muscle contraction, this compound leads to muscle relaxation and a reduction in spasmodic activity.
-
Papaverine-like Spasmolytic Effect: this compound also exhibits a direct musculotropic relaxant effect on smooth muscle, independent of its anticholinergic properties.[2][4] This "papaverine-like" action is attributed to the inhibition of phosphodiesterase (PDE) enzymes and a weak calcium channel blocking activity.[1][3][5] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A and leads to the phosphorylation of proteins that promote muscle relaxation. The blockade of calcium influx into the smooth muscle cells further contributes to its relaxant effect.
Quantitative and Qualitative Pharmacological Data
Table 1: Anticholinergic and Spasmolytic Activity of this compound
| Parameter | Tissue/Model | Agonist | Effect | Source |
| Anticholinergic Activity | ||||
| Potency Comparison | Guinea pig small intestine | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally strong as atropine | [2] |
| Potency Comparison | Rabbit small intestine | Cholinergic agonists | Equally strong as atropine | [2] |
| Potency Comparison | Guinea pig gall bladder | Cholinergic agonists | Equally strong as atropine | [2] |
| Potency Comparison | Guinea pig uterus | Cholinergic agonists | Equally strong as atropine | [2] |
| Potency Comparison | Guinea pig urinary bladder | Cholinergic agonists | 5 times weaker than atropine | [2] |
| Spasmolytic Activity | ||||
| In vivo Effect | Neostigmine-induced intestinal spasms (guinea pig) | Neostigmine | Inhibition of spasms | [2] |
| Effect on Gastric Function | Shay rat | - | Reduced gastric secretion and inhibited gastrointestinal passage | [2] |
Signaling Pathways
The dual mechanism of action of this compound involves two distinct signaling pathways within the gastrointestinal smooth muscle cell.
Anticholinergic Signaling Pathway
Caption: Anticholinergic mechanism of this compound.
Papaverine-like (Musculotropic) Signaling Pathway
Caption: Papaverine-like musculotropic mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on gastrointestinal motility, based on standard pharmacological practices.
In Vitro Assessment of Spasmolytic Activity on Isolated Guinea Pig Ileum
Objective: To determine the anticholinergic and musculotropic spasmolytic activity of this compound on isolated guinea pig ileum.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Acetylcholine (ACh) chloride
-
This compound hydrochloride
-
Atropine sulfate (positive control)
-
Papaverine hydrochloride (positive control)
-
Organ bath system with isometric force transducers
Procedure:
-
A guinea pig is humanely euthanized. The terminal ileum is excised and placed in Krebs-Henseleit solution.
-
Segments of the ileum (2-3 cm in length) are prepared and mounted vertically in organ baths containing 10 mL of Krebs-Henseleit solution.
-
The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.
-
Anticholinergic Activity:
-
A cumulative concentration-response curve for ACh (10⁻⁹ M to 10⁻³ M) is established to determine the baseline contractile response.
-
The tissues are washed and allowed to recover.
-
This compound (at various concentrations, e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) is added to the bath and incubated for 20-30 minutes.
-
A second cumulative concentration-response curve for ACh is generated in the presence of this compound.
-
The rightward shift of the ACh concentration-response curve is used to calculate the pA2 value, a measure of antagonist potency.
-
-
Musculotropic Activity:
-
Contractions are induced by a high potassium solution (e.g., 80 mM KCl) or another spasmogen like BaCl₂.
-
Once a stable contraction is achieved, this compound is added cumulatively to the bath to generate a concentration-response curve for relaxation.
-
The concentration of this compound that produces 50% of the maximal relaxation (IC50) is calculated.
-
Data Analysis:
-
Contractile responses are measured as a percentage of the maximum response to the agonist.
-
Relaxant responses are measured as a percentage of the pre-contraction induced by the spasmogen.
-
pA2 values are determined using a Schild plot analysis.
-
IC50 values are calculated using non-linear regression analysis.
References
- 1. drugs.com [drugs.com]
- 2. [On the cholinolytic activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. [Profile comment on clinical and experimental studies of this compound and this compound/metamizole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Discovery and Synthesis of Pramiverine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pramiverine, a potent antispasmodic agent, has been a subject of interest for its efficacy in treating smooth muscle spasms. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound and its analogs. Detailed experimental protocols, quantitative structure-activity relationship (QSAR) data, and mechanistic insights are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Discovery and Development
This compound, chemically known as 4,4-diphenyl-N-isopropylcyclohexylamine, was developed by Daniel Lednicer at Upjohn Pharmaceuticals in the early 1970s.[1] The development of this compound emerged from structure-activity relationship (SAR) studies of 4-arylcyclohexylamines, a class of compounds investigated for their diverse pharmacological activities.
Mechanism of Action
This compound exerts its antispasmodic effects primarily through the inhibition of calcium ion influx into smooth muscle cells. This calcium channel blocking activity leads to the relaxation of smooth muscles, thereby alleviating spasms. Additionally, this compound exhibits mild anticholinergic properties, contributing to its overall therapeutic effect. The dual mechanism of action provides effective relief from conditions such as irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by painful muscle contractions.
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward and efficient process, primarily involving the reductive amination of a ketone precursor. The key starting material is 4,4-diphenylcyclohexanone.
Synthesis of 4,4-Diphenylcyclohexanone
While various methods exist for the synthesis of 4,4-diphenylcyclohexanone, a common approach involves the reaction of diphenylacetonitrile with 1,5-dibromopentane in the presence of a strong base, followed by hydrolysis and decarboxylation.
Reductive Amination to Yield this compound
The core synthetic step for this compound is the reductive amination of 4,4-diphenylcyclohexanone with isopropylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Detailed Experimental Protocol (Based on U.S. Patent 3,965,180)
Synthesis of 4,4-Diphenyl-N-isopropylcyclohexylamine (this compound)
A mixture of 25.0 g (0.1 mole) of 4,4-diphenylcyclohexanone, 11.8 g (0.2 mole) of isopropylamine, and 150 ml of methanol is hydrogenated at 50°C and 500 p.s.i. over 3.0 g of 5% palladium-on-carbon catalyst. When the theoretical amount of hydrogen has been absorbed, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in ether and saturated with hydrogen chloride to precipitate the hydrochloride salt. The salt is collected by filtration and recrystallized from a mixture of methanol and ether to yield 4,4-diphenyl-N-isopropylcyclohexylamine hydrochloride.
This compound Analogs and Structure-Activity Relationships (SAR)
The exploration of this compound analogs has been aimed at optimizing its pharmacological profile, including potency, selectivity, and duration of action. SAR studies on related antispasmodic compounds, such as papaverine and its analogs, provide valuable insights into the structural requirements for activity.
Quantitative Data on Antispasmodic Activity
The antispasmodic activity of this compound and its analogs is typically evaluated in vitro using isolated smooth muscle preparations, such as the guinea pig ileum. The potency is often expressed as the IC₅₀ (half maximal inhibitory concentration) or pA₂ value (a measure of antagonist potency).
| Compound | Modification | Antispasmodic Activity (IC₅₀, µM) - Tonic Phase | Reference |
| Papaverine | - | 14.3 | [2] |
| Reticuline | Analog | 474 | [2] |
| Norarmepavine | Analog | 101 | [2] |
| Coclaurine | Analog | 68.9 | [2] |
Note: The table above presents data for papaverine and its analogs to illustrate the range of activities observed in similar antispasmodic compounds.
In Vitro Experimental Protocol for Antispasmodic Activity
Isolated Guinea Pig Ileum Assay
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Contraction Induction: Smooth muscle contractions are induced by the addition of a spasmogen, such as acetylcholine or histamine, to the organ bath.
-
Compound Administration: Test compounds (this compound or its analogs) are added to the bath at various concentrations prior to the addition of the spasmogen.
-
Measurement of Contraction: The isometric contractions of the ileum are recorded using a force-displacement transducer.
-
Data Analysis: The inhibitory effect of the test compounds on the spasmogen-induced contractions is quantified, and IC₅₀ values are calculated.
Conclusion
This compound remains a clinically relevant antispasmodic agent with a well-defined mechanism of action and a straightforward synthetic pathway. The exploration of its analogs, guided by structure-activity relationship principles, holds the potential for the development of new therapeutic agents with improved pharmacological properties for the treatment of smooth muscle disorders. This guide provides a foundational understanding for researchers and professionals engaged in the discovery and development of novel antispasmodic drugs.
References
Pramiverine's Interaction with Calcium Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramiverine is an antispasmodic agent primarily utilized for the relaxation of smooth muscle, particularly in the gastrointestinal tract.[1] Its clinical efficacy in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS), stems from its dual mechanism of action: inhibition of calcium ion influx into smooth muscle cells and a mild anticholinergic effect.[1][2] This guide focuses on the core aspect of its mechanism – the interaction with calcium ion channels.
The contraction of smooth muscle is a process critically dependent on the influx of extracellular calcium ions (Ca2+) through voltage-dependent calcium channels.[2] These channels, upon membrane depolarization, open to allow Ca2+ to enter the cell, which then acts as a second messenger to initiate the contractile cascade. By modulating these channels, this compound effectively reduces the intensity and frequency of muscle contractions, thereby alleviating spasmodic pain.[1]
Mechanism of Action at the Molecular Level
This compound's primary mode of action is the blockade of voltage-dependent calcium channels in smooth muscle cells.[2] This inhibition prevents the influx of calcium ions that is essential for muscle contraction.[1][2]
The Role of Calcium in Smooth Muscle Contraction
The process of smooth muscle contraction, and consequently the target of this compound's action, can be summarized in the following signaling pathway:
Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of this compound.
This compound's Point of Intervention
As depicted in the diagram above, this compound acts as an antagonist to the voltage-gated calcium channels. By blocking these channels, it directly curtails the influx of extracellular calcium, thereby preventing the activation of calmodulin and the subsequent phosphorylation of myosin light chains, which is a prerequisite for muscle contraction.
Quantitative Data on this compound-Calcium Channel Interaction
A comprehensive search of available scientific literature did not yield specific quantitative data detailing this compound's binding affinity (Ki) or functional inhibition (IC50) for specific subtypes of voltage-gated calcium channels. Such data is crucial for a complete understanding of its pharmacological profile and for comparing its potency with other calcium channel blockers. The absence of this information in the public domain represents a significant gap in the detailed technical understanding of this drug.
Table 1: Quantitative Analysis of this compound's Interaction with Calcium Ion Channels
| Parameter | Calcium Channel Subtype | Value | Experimental Model | Reference |
| IC50 | Data Not Available | - | - | - |
| Ki | Data Not Available | - | - | - |
Postulated Experimental Protocols for Elucidating this compound's Mechanism
While the precise experimental protocols used for the initial characterization of this compound are not publicly available, we can outline standard methodologies employed in the study of drug interactions with ion channels. These protocols would be essential to generate the missing quantitative data.
Electrophysiology: Patch-Clamp Technique
The whole-cell patch-clamp technique is the gold standard for studying the effect of a compound on ion channel function.
Caption: A generalized workflow for determining the IC50 of this compound on calcium channels using the patch-clamp technique.
Methodology Outline:
-
Cell Preparation: Isolate primary smooth muscle cells from a relevant tissue source (e.g., ileum, colon) or use a cultured cell line expressing the desired calcium channel subtype.
-
Recording: Using a glass micropipette, form a high-resistance seal (gigaohm seal) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total ion current across the cell membrane.
-
Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential to elicit inward calcium currents.
-
Drug Application: After recording a stable baseline current, perfuse the cell with solutions containing increasing concentrations of this compound.
-
Data Analysis: Measure the peak inward current at each this compound concentration and normalize it to the baseline current. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of a drug to its receptor.
Methodology Outline:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells known to express a high density of voltage-gated calcium channels.
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand known to bind to the calcium channel (e.g., [³H]-nitrendipine for L-type channels) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is an effective antispasmodic agent that exerts its primary therapeutic effect through the blockade of voltage-dependent calcium channels in smooth muscle. While its qualitative mechanism of action is established, a significant lack of publicly available quantitative data on its interaction with specific calcium channel subtypes limits a deeper, comparative understanding of its pharmacology.
For drug development professionals and researchers, the generation of this missing data through standardized in vitro techniques such as patch-clamp electrophysiology and radioligand binding assays is a critical next step. Such studies would not only provide a more complete pharmacological profile of this compound but could also inform the development of novel, more selective antispasmodic agents. Further research should aim to:
-
Determine the IC50 values of this compound for different subtypes of voltage-gated calcium channels (L-type, T-type, etc.).
-
Elucidate the binding kinetics and affinity (Ki) of this compound to these channels.
-
Investigate the voltage- and use-dependency of this compound's channel blockade.
-
Clarify the relative contribution of its calcium channel blocking and anticholinergic activities to its overall spasmolytic effect in different tissues.
By addressing these knowledge gaps, a more comprehensive and technically robust understanding of this compound's interaction with calcium ion channels can be achieved, paving the way for more informed clinical use and future drug discovery efforts.
References
Unraveling the Anticholinergic Profile of Pramiverine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pramiverine's Anticholinergic Activity
This compound is a spasmolytic agent that exerts its effects through a dual mechanism: a direct papaverine-like musculotropic action and a distinct anticholinergic (or cholinolytic) activity.[1] The anticholinergic properties of this compound are fundamental to its therapeutic efficacy in treating smooth muscle spasms. By acting as an antagonist at muscarinic acetylcholine receptors (mAChRs), this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that mediates smooth muscle contraction.[1]
Mechanism of Anticholinergic Action
The primary mechanism underlying the anticholinergic effects of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. These G-protein coupled receptors (GPCRs) are integral to the regulation of smooth muscle tone, glandular secretions, and heart rate.
Muscarinic Receptor Signaling Pathway
Muscarinic receptors, particularly the M2 and M3 subtypes, are predominantly involved in the contraction of smooth muscle. The binding of acetylcholine to these receptors initiates a cascade of intracellular events:
-
M3 Receptor Activation: Primarily coupled to the Gq/11 G-protein, the activation of M3 receptors stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction.
-
M2 Receptor Activation: M2 receptors are coupled to the Gi/o G-protein. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which can contribute to muscle contraction by reducing the inhibition of myosin light chain kinase.
This compound, by blocking these receptors, prevents the initiation of this signaling cascade, thereby promoting smooth muscle relaxation.
Quantitative Analysis of Anticholinergic Potency
Despite extensive literature review, specific quantitative data on this compound's binding affinity (Ki) or functional inhibitory potency (IC50, pA2) at muscarinic receptor subtypes are not publicly available. However, early pharmacological studies provide valuable qualitative and semi-quantitative comparisons with the benchmark anticholinergic agent, atropine.
Comparative In Vitro Potency
A key study from 1976 established the potent anticholinergic nature of this compound through a series of in vitro experiments on isolated organ tissues from various animal models. The findings are summarized in the table below.
| Tissue Preparation | Agonist(s) Used | This compound's Anticholinergic Potency Compared to Atropine | Animal Model(s) | Reference |
| Small Intestine | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally Strong | Guinea Pig, Rabbit | [1] |
| Gall Bladder | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally Strong | Guinea Pig | [1] |
| Uterus | Acetylcholine, Arecoline, Carbachol, Pilocarpine | Equally Strong | Guinea Pig, Rat | [1] |
| Urinary Bladder | Acetylcholine, Arecoline, Carbachol, Pilocarpine | 5 times Weaker | Guinea Pig | [1] |
Table 1: Comparative Anticholinergic Potency of this compound and Atropine in In Vitro Models.
In Vivo Evidence of Anticholinergic Effects
The anticholinergic action of this compound has also been demonstrated in several in vivo models, further substantiating its mechanism of action. These studies highlight the physiological consequences of its muscarinic receptor antagonism.
| In Vivo Model | Observed Anticholinergic Effect | Animal Model(s) | Reference |
| Neostigmine-induced Intestinal Spasms | Inhibition of Spasms | Guinea Pig | [1] |
| Acetylcholine-induced Hypotension | Inhibition of Hypotensive Effect | Rabbits, Cats, Dogs | [1] |
| Pilocarpine-induced Salivation | Reduction of Salivation | Rabbits | [1] |
| Tremorine Test | Antagonism of Tremorine-induced Effects | Rats | [1] |
| Shay Rat Model | Reduction of Gastric Secretion | Rats | [1] |
| Gastrointestinal Passage | Inhibition of Motility | Not Specified | [1] |
Table 2: In Vivo Manifestations of this compound's Anticholinergic Properties.
Experimental Protocols for Characterizing Anticholinergic Properties
To determine the precise quantitative anticholinergic properties of a compound like this compound, standardized experimental protocols are employed. These include radioligand binding assays to assess receptor affinity and functional assays to measure antagonist potency.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Determination of Ki)
This assay quantifies the affinity of a test compound for specific receptor subtypes by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound hydrochloride.
-
Reference Compound: Atropine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the reference compound.
-
Incubation: In each well of the microplate, add the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of this compound or the reference compound.
-
Total and Non-specific Binding: Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like atropine).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis for pA2 Determination)
This assay measures the potency of a competitive antagonist by quantifying its ability to shift the concentration-response curve of an agonist.
Objective: To determine the pA2 value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum) mounted in an organ bath.
-
Physiological salt solution (e.g., Tyrode's solution), aerated and maintained at 37°C.
-
Agonist: Acetylcholine or Carbachol.
-
Antagonist: this compound hydrochloride.
-
Isometric force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine) by adding increasing concentrations to the organ bath and recording the contractile response.
-
Washout: Thoroughly wash the tissue to return to baseline.
-
Antagonist Incubation: Add a known, fixed concentration of this compound to the bath and incubate for a predetermined period to allow for equilibrium.
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3-5 with at least two other, higher concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the concentration ratio (CR) – the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.
-
Plot log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound exhibits a pronounced anticholinergic activity, which is a key component of its spasmolytic effect. This activity is comparable in potency to atropine in several smooth muscle tissues. The mechanism of action involves the blockade of muscarinic acetylcholine receptors, thereby inhibiting the intracellular signaling pathways that lead to smooth muscle contraction. While specific quantitative data on receptor binding affinities and functional potency are not widely available, the established qualitative and comparative data, along with the well-understood mechanism of anticholinergic drugs, provide a solid framework for understanding this compound's pharmacological profile. The experimental protocols detailed herein offer a clear path for future research to quantitatively define the anticholinergic properties of this compound at the molecular level, which would be invaluable for further drug development and a more complete understanding of its therapeutic actions.
References
Pramiverine: A Technical Review of its Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pramiverine is a synthetic antispasmodic agent with a multifaceted mechanism of action, primarily utilized for the management of smooth muscle spasms associated with various gastrointestinal and urological disorders. This technical guide provides a comprehensive overview of this compound's therapeutic applications, delving into its pharmacological profile, mechanism of action, and available clinical data. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the preclinical and clinical evaluation of this compound.
Introduction
This compound, chemically known as 4,4-diphenyl-N-isopropyl-cyclohexylamine hydrochloride, is an antispasmodic drug that exerts its effects through multiple pathways to relieve smooth muscle contractions.[1] It has been investigated for its utility in conditions characterized by painful spasms, such as biliary and renal colic, often in combination with analgesics like metamizole.[2][3] This document synthesizes the available scientific literature to present a detailed technical review of this compound's therapeutic applications.
Mechanism of Action
This compound's spasmolytic effect is attributed to a combination of three primary mechanisms: calcium channel blockade, anticholinergic activity, and potential phosphodiesterase (PDE) inhibition.
Calcium Channel Blockade
The primary mechanism of action of this compound is the inhibition of calcium ion influx into smooth muscle cells.[1] By blocking voltage-dependent calcium channels, this compound prevents the binding of calcium to calmodulin. This, in turn, inhibits the activation of myosin light-chain kinase (MLCK), a crucial enzyme for the phosphorylation of myosin and subsequent muscle contraction. The result is a relaxation of the smooth muscle.[1] While the specific subtype of L-type calcium channels targeted by this compound is not definitively established in the available literature, its functional effect is a reduction in the intensity and frequency of muscle contractions.
Anticholinergic Activity
This compound also exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[1] By blocking the binding of acetylcholine to these receptors on smooth muscle cells, it counteracts the excitatory effects of the parasympathetic nervous system on the gastrointestinal tract.[1] In vitro studies on isolated organ segments from guinea pigs, rabbits, and rats have demonstrated that the anticholinergic action of this compound on the small intestine, gall bladder, and uterus is comparable in strength to that of atropine.[1] However, its effect on the urinary bladder was found to be five times weaker than atropine.[1] The specific affinities for the different muscarinic receptor subtypes (M1-M5) have not been fully elucidated in the reviewed literature.
Putative Phosphodiesterase (PDE) Inhibition
This compound is described as having a "papaverine-like" spasmolytic component, suggesting a potential role for phosphodiesterase (PDE) inhibition.[1] Papaverine, a structurally related compound, is known to inhibit PDE, particularly PDE10A, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] These second messengers activate protein kinases that lead to the phosphorylation of various proteins, ultimately resulting in smooth muscle relaxation. While direct evidence and IC50 values for this compound's inhibition of specific PDE isoforms are not detailed in the available search results, this "papaverine-like" effect likely contributes to its overall spasmolytic activity.
The following diagram illustrates the proposed signaling pathways for this compound's mechanism of action:
Therapeutic Applications and Clinical Efficacy
This compound has been primarily studied and used for the treatment of acute spasmodic pain, particularly in the context of biliary and renal colic. Clinical trials have often evaluated this compound in combination with the non-steroidal anti-inflammatory drug (NSAID) metamizole.
Biliary and Renal Colic
A multicenter trial involving 1329 patients with acute colics (59%) and subacute recurrent painful spasms (41%) evaluated the efficacy of a combination of this compound and metamizole. A "good or very good result" was reported in 91% of the 1301 evaluable cases, with a low incidence of side effects.[2] In another study with 250 patients suffering from severe colic pain, the same combination resulted in prompt pain relief in 94% of cases.[3] The positive outcomes were noted for colics of the gastrointestinal tract, biliary duct, and urinary tracts.[3]
While specific pain score reductions (e.g., on a Visual Analog Scale) are not detailed in the available abstracts, the high rates of reported efficacy suggest a significant therapeutic benefit in these acute and painful conditions.
Data Presentation
The following table summarizes the available quantitative data from clinical trials on the combination of this compound and Metamizole.
| Indication | Number of Patients (evaluable) | Treatment | Efficacy Outcome | Percentage of Patients with Positive Outcome | Reference |
| Acute Colics and Recurrent Spasms | 1301 | This compound + Metamizole | Good or very good result | 91% | [2] |
| Severe Colic Pain | 250 | This compound + Metamizole | Prompt relief from pain | 94% | [3] |
Safety and Tolerability
In the multicenter trial of this compound combined with metamizole, a "low rate of undesired side-effects" was reported.[2] Another study noted only "isolated cases of slight undesirable anticholinergic concomitant effects" and no impact on blood pressure or pulse rate.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key preclinical experiments cited in the literature.
In Vitro Smooth Muscle Contraction Assay
This protocol is a generalized representation based on standard organ bath techniques for assessing the spasmolytic and anticholinergic activity of a compound.
Objective: To evaluate the effect of this compound on smooth muscle contraction induced by various agonists.
Workflow Diagram:
Methodology:
-
Tissue Preparation:
-
Animals (e.g., guinea pigs, rabbits, rats) are euthanized according to ethical guidelines.
-
Segments of smooth muscle tissue (e.g., small intestine, gall bladder, uterus, urinary bladder) are dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 and 5% CO2 at 37°C.
-
The tissue segments are mounted in an organ bath under a resting tension (e.g., 1 g).
-
-
Experimental Procedure:
-
The tissue is allowed to equilibrate for a set period (e.g., 60 minutes), with regular washing with fresh physiological salt solution.
-
A stable baseline tension is established.
-
Contractions are induced by adding a cholinergic agonist (e.g., acetylcholine, arecoline, carbachol, or pilocarpine) to the organ bath in a cumulative or non-cumulative manner.
-
Once a stable contraction is achieved, this compound or a comparator drug (e.g., atropine) is added to the bath in increasing concentrations to assess its inhibitory effect.
-
Changes in muscle tension are recorded using an isometric force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the agonist-induced contraction.
-
Dose-response curves are constructed by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that produces 50% inhibition of the maximal contraction) can be calculated from the dose-response curve.
-
Shay Rat Model for Gastric Secretion
This model is used to assess the anti-secretory properties of a drug.
Objective: To determine the effect of this compound on gastric acid secretion.
Methodology:
-
Animal Preparation:
-
Surgical Procedure:
-
A midline incision is made in the abdomen.
-
The pylorus is ligated to prevent the passage of gastric contents into the duodenum.[5]
-
The abdominal wall is closed.
-
-
Drug Administration:
-
This compound or a vehicle control is administered, typically orally or intraperitoneally.
-
-
Sample Collection and Analysis:
-
After a set period (e.g., 4 hours), the animals are euthanized.[6]
-
The stomach is dissected, and the gastric contents are collected.
-
The volume of the gastric juice is measured.
-
The pH of the gastric juice is determined.
-
The free and total acidity of the gastric juice is measured by titration with a standard solution of sodium hydroxide.
-
Conclusion
This compound is an effective antispasmodic agent with a multi-modal mechanism of action that includes calcium channel blockade and anticholinergic effects, with a likely contribution from phosphodiesterase inhibition. Clinical data, primarily from studies of its combination with metamizole, demonstrate high efficacy in the treatment of acute colic pain. The preclinical experimental models provide a basis for understanding its pharmacological activity. Further research to elucidate the specific receptor and channel subtype selectivity, as well as more detailed quantitative data from randomized controlled trials, would provide a more complete understanding of this compound's therapeutic profile and potential for broader applications.
References
- 1. Measuring SMC Contraction In Vitro: A Non-Invasive Method to Evaluate Smooth Muscle Cells Contraction using Electric Cell-Substrate Impedance Sensing [jove.com]
- 2. [Therapeutic results with the combination this compound/metamizole in a multicentre trial (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]
Pramiverine for Irritable Bowel Syndrome (IBS): A Technical Guide for Researchers
Preamble: This technical guide provides an in-depth overview of Pramiverine for researchers, scientists, and drug development professionals. Due to a notable scarcity of recent, comprehensive clinical trial data and detailed experimental protocols specifically for this compound in the context of Irritable Bowel Syndrome (IBS), this document synthesizes the available information on its mechanism of action and provides representative experimental protocols and comparative data from other antispasmodic agents to offer a foundational resource for future research.
Introduction to this compound
This compound is an antispasmodic agent utilized in the management of gastrointestinal spasms and motility disorders, including symptoms associated with Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic effects are primarily attributed to its direct action on the smooth muscles of the gastrointestinal tract, leading to muscle relaxation and alleviation of spasmodic pain.[1][2]
Mechanism of Action
This compound's mechanism of action is multifaceted, involving three primary pathways that contribute to its spasmolytic effect:
-
Calcium Channel Blockade: this compound inhibits the influx of calcium ions into gastrointestinal smooth muscle cells by blocking voltage-dependent calcium channels.[1] This is a critical action, as the influx of extracellular calcium is a primary trigger for the cascade of events leading to muscle contraction. By reducing intracellular calcium concentration, this compound prevents the activation of calmodulin and myosin light-chain kinase (MLCK), thereby inhibiting the interaction of actin and myosin filaments required for muscle contraction.[1]
-
Anticholinergic (Antimuscarinic) Activity: this compound also exhibits anticholinergic properties by blocking muscarinic receptors on smooth muscle cells.[1] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, stimulates gastrointestinal motility and contractions by binding to these receptors. By antagonizing acetylcholine, this compound reduces the excitatory signaling to the gut muscles, further contributing to its antispasmodic effect.[1][3]
-
Papaverine-like Spasmolytic Effect: this compound is described as having a papaverine-like spasmolytic component.[3] Papaverine, an opium alkaloid, is known to be a non-specific smooth muscle relaxant.[4][5] Its mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[6][7] These second messengers activate protein kinases that lead to the phosphorylation of proteins involved in smooth muscle relaxation. While the direct PDE inhibitory activity of this compound is not as extensively documented as its other mechanisms, this papaverine-like action suggests a broader muscle relaxant capability beyond calcium channel and muscarinic receptor blockade.
Signaling Pathways
The signaling pathways modulated by this compound are central to the regulation of smooth muscle contraction and relaxation. The following diagrams illustrate these pathways.
Quantitative Data from Clinical Trials
| Antispasmodic Agent | Outcome Measure | Result vs. Placebo (Odds Ratio) | 95% Confidence Interval | Reference |
| Otilonium Bromide | Global Symptom Improvement | 2.03 | 1.49 - 2.77 | [3] |
| Alverine/Simethicone | Global Symptom Improvement | 1.76 | 1.18 - 2.61 | [3] |
| Pinaverium Bromide | Global Symptom Improvement | 1.48 | 0.95 - 4.63 | [3] |
| Mebeverine | Clinical Improvement | 1.13 | 0.59 - 2.16 | [8] |
| Mebeverine | Abdominal Pain Relief | 1.33 | 0.92 - 1.93 | [8] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. Therefore, this section provides standardized, representative protocols for assessing the key pharmacological activities of an antispasmodic agent like this compound.
In Vitro Smooth Muscle Contraction Assay
This protocol is designed to assess the direct relaxant effect of a compound on pre-contracted intestinal smooth muscle.
Objective: To determine the concentration-dependent inhibitory effect of this compound on agonist-induced contractions of isolated intestinal smooth muscle.
Materials:
-
Isolated segments of guinea pig ileum or rat colon.
-
Organ bath system with temperature control (37°C) and aeration (95% O₂, 5% CO₂).
-
Isotonic transducers and data acquisition system.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).
-
Contractile agonist (e.g., Acetylcholine, Carbachol, or KCl).
-
This compound hydrochloride solutions of varying concentrations.
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and dissect a segment of the distal ileum or colon. Place the tissue in cold, oxygenated Tyrode's solution. Clean the segment of mesenteric attachments and cut into 2-3 cm lengths.
-
Mounting: Suspend each tissue segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isotonic force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.
-
Induction of Contraction: Induce a sustained contraction by adding a submaximal concentration of a contractile agonist (e.g., 1 µM Carbachol or 60 mM KCl) to the organ bath.
-
Compound Administration: Once a stable contraction plateau is achieved, add this compound cumulatively to the bath in increasing concentrations.
-
Data Recording: Record the relaxation of the smooth muscle as a percentage of the initial agonist-induced contraction.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the IC₅₀ value.
Muscarinic Receptor Binding Assay
This protocol is a competitive radioligand binding assay to determine the affinity of a compound for muscarinic receptors.
Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors (mAChRs).
Materials:
-
Cell membranes prepared from tissues expressing mAChRs (e.g., guinea pig ileum, or cell lines transfected with human mAChR subtypes).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Non-labeled competing ligand (e.g., Atropine for non-specific binding).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration of a known muscarinic antagonist like atropine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value and then calculate the Ki using the Cheng-Prusoff equation.
Calcium Imaging Assay in Smooth Muscle Cells
This protocol measures changes in intracellular calcium concentration in response to a compound.
Objective: To visualize and quantify the inhibitory effect of this compound on agonist-induced intracellular calcium increase in smooth muscle cells.
Materials:
-
Cultured primary smooth muscle cells (e.g., from human colon or rat aorta).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorescence microscopy system with a perfusion system.
-
Physiological salt solution (PSS).
-
Agonist to induce calcium influx (e.g., KCl or a muscarinic agonist).
-
This compound solutions.
Procedure:
-
Cell Culture and Dye Loading: Culture smooth muscle cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Baseline Measurement: Perfuse the cells with PSS and record the baseline fluorescence intensity.
-
Agonist Stimulation: Perfuse the cells with a solution containing the agonist to induce an increase in intracellular calcium, and record the change in fluorescence.
-
This compound Treatment: After a washout period, pre-incubate the cells with this compound for a defined period.
-
Co-stimulation: While continuing to perfuse with this compound, stimulate the cells again with the same agonist and record the fluorescence response.
-
Data Analysis: Quantify the fluorescence intensity over time. Compare the peak calcium response in the presence and absence of this compound to determine the inhibitory effect.
Conclusion
This compound is an antispasmodic agent with a multifactorial mechanism of action, primarily involving calcium channel blockade and anticholinergic effects, with a potential contribution from a papaverine-like activity. These mechanisms provide a strong rationale for its use in alleviating the symptoms of smooth muscle spasms characteristic of IBS. However, there is a clear need for well-designed, placebo-controlled clinical trials to definitively establish its efficacy and safety profile in the modern context of IBS diagnosis and treatment. The experimental protocols outlined in this guide provide a framework for future preclinical and clinical research to further elucidate the pharmacological properties of this compound and its potential role in the management of IBS.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Papaverine-A vasodilator and an antispasmodic drug [yashodahospitals.com]
- 5. Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Articles [globalrx.com]
- 7. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasodilating Effects of Antispasmodic Agents and Their Cytotoxicity in Vascular Smooth Muscle Cells and Endothelial Cells—Potential Application in Microsurgery [mdpi.com]
Molecular Targets of Pramiverine in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pramiverine is an antispasmodic agent utilized in the management of gastrointestinal disorders characterized by smooth muscle spasms. Its therapeutic efficacy is primarily attributed to a dual mechanism of action involving the blockade of voltage-dependent calcium channels and antagonism of muscarinic acetylcholine receptors in the smooth muscle of the gastrointestinal tract. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Introduction
Gastrointestinal motility is a complex process regulated by the autonomic nervous system, enteric neurons, and hormonal signals. Smooth muscle contraction is the final common pathway leading to gut motility, and its dysregulation can result in conditions such as irritable bowel syndrome (IBS) and other functional bowel disorders. This compound provides symptomatic relief by directly targeting the molecular machinery responsible for smooth muscle contraction. This document elucidates the specific molecular interactions and downstream cellular effects of this compound in the gastrointestinal system.
Molecular Targets
This compound's antispasmodic effects are mediated through two primary molecular targets on gastrointestinal smooth muscle cells:
-
Voltage-Dependent L-type Calcium Channels: this compound acts as a blocker of L-type voltage-gated calcium channels.[1] The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction.[2] By inhibiting this influx, this compound effectively uncouples membrane depolarization from the contractile response, leading to muscle relaxation.[3]
-
Muscarinic Acetylcholine Receptors: this compound exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. Acetylcholine, released from parasympathetic nerve endings, is a major excitatory neurotransmitter in the gut, inducing smooth muscle contraction via M2 and M3 muscarinic receptor subtypes. This compound's blockade of these receptors counteracts the pro-contractile effects of acetylcholine.
Quantitative Data
While specific binding affinity (Ki) and potency (IC50) values for this compound at its molecular targets are not extensively reported in publicly available literature, data from related compounds and similar experimental setups provide valuable context. The following tables summarize illustrative quantitative data for compounds with similar mechanisms of action.
Table 1: Calcium Channel Blocking Activity (Illustrative Data for a Related Compound)
| Compound | Preparation | Agonist | IC50 (µM) | Reference |
| Pinaverium | Canine colonic circular smooth muscle | Cholinergic stimulation | 1.0 | [4] |
| Pinaverium | Canine colonic circular smooth muscle | Spontaneous contraction | 3.8 | [4] |
| Pinaverium | Human colonic circular smooth muscle cells | Carbachol | 0.73 (nM) | [5] |
| Pinaverium | Human colonic circular smooth muscle cells | Cholecystokinin-8 | 0.92 (nM) | [5] |
Note: Pinaverium is an L-type calcium channel blocker with a similar clinical application to this compound.[4][5]
Table 2: Muscarinic Receptor Antagonist Activity (Illustrative Data)
| Compound | Receptor Subtype | Preparation | Ki (nM) | Reference |
| Propiverine | M2 | Human bladder | ~2-fold > M3 | [6] |
| Propiverine | M3 | Human bladder | ~2-fold < M2 | [6] |
| Caramiphen | M1 | Rat brain | 1.2 | [7] |
Signaling Pathways
The dual-action mechanism of this compound converges on the final steps of the smooth muscle contraction cascade. The following diagrams illustrate the signaling pathways affected by this compound.
Figure 1: Signaling pathway of this compound's inhibitory action on gastrointestinal smooth muscle contraction.
Experimental Protocols
The following protocols describe standard experimental procedures to characterize the effects of this compound on its molecular targets in the gastrointestinal tract.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol determines the binding affinity of this compound for muscarinic receptors in gastrointestinal smooth muscle tissue.[8][9]
Figure 2: Workflow for radioligand binding assay.
Methodology:
-
Tissue Preparation: Homogenize isolated gastrointestinal smooth muscle tissue (e.g., guinea pig ileum) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a multi-well plate, incubate a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This protocol assesses the functional effect of this compound on gastrointestinal smooth muscle contractility.[10]
Figure 3: Workflow for in vitro smooth muscle contraction assay.
Methodology:
-
Tissue Preparation: Isolate a segment of gastrointestinal tissue (e.g., rat colon) and dissect a longitudinal or circular smooth muscle strip.
-
Mounting: Mount the muscle strip in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂). Attach one end of the strip to a fixed point and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Contraction Induction: Induce a stable contraction using a muscarinic agonist (e.g., carbachol) to assess anticholinergic effects, or a high potassium solution to induce depolarization and assess calcium channel blocking activity.
-
This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording and Analysis: Record the changes in muscle tension. Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the IC50 value.
Electrophysiological Patch-Clamp for Calcium Channel Blockade
This protocol directly measures the inhibitory effect of this compound on L-type calcium channel currents in isolated gastrointestinal smooth muscle cells.[11][12]
Figure 4: Workflow for patch-clamp electrophysiology.
Methodology:
-
Cell Isolation: Enzymatically digest small pieces of gastrointestinal smooth muscle to obtain a suspension of single cells.
-
Patch-Clamp Recording: Using a patch-clamp amplifier and a glass micropipette, establish a whole-cell recording configuration on an isolated smooth muscle cell.
-
Current Elicitation: Hold the cell membrane at a negative potential and apply depolarizing voltage steps to elicit inward L-type calcium currents.
-
This compound Application: Perfuse the cell with a solution containing a known concentration of this compound.
-
Data Recording and Analysis: Record the calcium currents in the presence of this compound. Compare the peak current amplitude before and after drug application to determine the percentage of inhibition. Repeat with a range of this compound concentrations to construct a concentration-response curve and determine the IC50.
Conclusion
This compound exerts its antispasmodic effects on the gastrointestinal tract through a well-defined dual mechanism of action: blockade of L-type voltage-gated calcium channels and antagonism of muscarinic acetylcholine receptors. This combined action effectively reduces smooth muscle contractility, thereby alleviating the symptoms of gastrointestinal spasms. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the development of novel therapeutics targeting these key molecular pathways. Further research to obtain precise quantitative data for this compound's interaction with its targets will enhance our understanding of its pharmacological profile and clinical utility.
References
- 1. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Pharmacological effects of propiverine and its active metabolite, M-1, on isolated human urinary bladder smooth muscle, and on bladder contraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contraction of human colonic circular smooth muscle cells is inhibited by the calcium channel blocker pinaverium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Calcium channel blocking agents in the treatment of cardiovascular disorders. Part I: Basic and clinical electrophysiologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing Pramiverine Efficacy in Animal Models of Irritable Bowel Syndrome (IBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2] Animal models that recapitulate the key features of IBS, such as visceral hypersensitivity and dysmotility, are crucial for the preclinical evaluation of novel therapeutic agents.[1][2][3] Pramiverine is an antispasmodic drug that acts as a calcium channel blocker and possesses anticholinergic properties, leading to the relaxation of gastrointestinal smooth muscle.[4][5] These mechanisms of action suggest its potential therapeutic utility in alleviating the symptoms of IBS.[4][5]
These application notes provide detailed protocols for two established rodent models of IBS—the Water Avoidance Stress (WAS) model and the Neonatal Maternal Separation (NMS) model—to assess the efficacy of this compound. The protocols cover the induction of IBS-like symptoms and the subsequent evaluation of visceral pain and gut motility.
Signaling Pathways and Experimental Workflow
The pathophysiology of IBS is complex, involving dysregulation of the brain-gut axis, which can be triggered by psychological stress or early-life adversity.[1][2][3] Stressors can lead to increased visceral perception and altered gut motility. This compound is hypothesized to mitigate these symptoms by directly targeting the gastrointestinal smooth muscle.
Diagram of the Experimental Workflow for Testing this compound Efficacy
Caption: Experimental workflow for evaluating this compound in IBS models.
Experimental Protocols
Water Avoidance Stress (WAS) Model in Rats
This model is used to induce visceral hypersensitivity and colonic hypermotility through psychological stress.[1][6]
Materials:
-
Male Wistar rats (200-250 g)
-
Plexiglas tank (45 cm x 25 cm x 25 cm)
-
Platform (8 cm x 8 cm x 10 cm)
-
Room temperature water (25°C)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
WAS Induction:
-
Place a platform in the center of the Plexiglas tank.
-
Fill the tank with water to 1 cm below the top of the platform.
-
Place each rat on the platform for 1 hour daily for 10 consecutive days.[1]
-
For the sham group, place rats on the platform in an empty tank for the same duration.
-
-
Treatment:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, p.o.) or vehicle to the rats 30 minutes before the final WAS session and subsequent assessments.
-
-
Assessments:
-
Visceral Pain: Perform colorectal distension (CRD) to measure the abdominal withdrawal reflex (AWR) score 24 hours after the last WAS session.
-
Gut Motility: Conduct a charcoal meal transit test immediately after the final WAS session.
-
Neonatal Maternal Separation (NMS) Model in Rats
This model induces visceral hypersensitivity in adulthood by exposing pups to early life stress.[2][7]
Materials:
-
Pregnant Sprague-Dawley rats
-
Heating pads
-
Clean cages
-
This compound
-
Vehicle
Protocol:
-
NMS Procedure:
-
From postnatal day (PND) 2 to 14, separate pups from their dam for 3 hours daily.[2]
-
Place pups in a separate cage with a heating pad to maintain body temperature.
-
Return pups to their home cage with the dam after the separation period.
-
Pups in the control group remain undisturbed with their dam.
-
-
Post-Weaning:
-
Wean pups at PND 21 and house them in groups.
-
Allow rats to mature to adulthood (8-10 weeks of age).
-
-
Treatment:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, p.o.) or vehicle to the adult rats 30 minutes before assessments.
-
-
Assessments:
-
Visceral Pain: Perform colorectal distension (CRD) to measure the AWR score.
-
Gut Motility: Conduct a charcoal meal transit test.
-
Assessment of Visceral Pain: Colorectal Distension (CRD)
This procedure measures visceral sensitivity by observing the behavioral response to controlled colonic distension.[3][8]
Materials:
-
Flexible latex balloon (4-5 cm) attached to a catheter
-
Pressure transducer and inflation device
-
Restraining device
Protocol:
-
Acclimation: Acclimate the rat to the restraining device for 30 minutes on three consecutive days before the experiment.
-
Balloon Insertion: Gently insert the lubricated balloon into the colon, with the end of the balloon approximately 1 cm from the anus.
-
Distension:
-
Allow the rat to adapt for 30 minutes after balloon insertion.
-
Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for 20 seconds, with a 5-minute interval between each distension.
-
-
AWR Scoring: Visually score the abdominal withdrawal reflex (AWR) during each distension according to the following scale:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen.
-
4: Body arching and lifting of the pelvic structures.
-
Assessment of Gut Motility: Charcoal Meal Transit Test
This method evaluates the effect of a substance on the transit time of a non-absorbable marker through the small intestine.
Materials:
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia)
-
Oral gavage needle
Protocol:
-
Fasting: Fast the rats for 18-24 hours with free access to water.
-
Administration:
-
Administer this compound or vehicle.
-
After 30 minutes, administer the charcoal meal (1.5 ml) orally.
-
-
Euthanasia and Measurement:
-
Euthanize the rats 20-30 minutes after the charcoal meal administration.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Calculation:
-
Calculate the percentage of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Data Presentation
The following tables present hypothetical data to illustrate how the efficacy of this compound could be summarized.
Table 1: Effect of this compound on Visceral Hypersensitivity in the Water Avoidance Stress (WAS) Model
| Treatment Group | Dose (mg/kg) | AWR Score at 40 mmHg | AWR Score at 60 mmHg | AWR Score at 80 mmHg |
| Sham Control | - | 1.2 ± 0.3 | 2.1 ± 0.4 | 2.9 ± 0.5 |
| WAS + Vehicle | - | 2.8 ± 0.4 | 3.5 ± 0.3 | 4.0 ± 0.2 |
| WAS + this compound | 1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 3.6 ± 0.3 |
| WAS + this compound | 5 | 1.9 ± 0.2# | 2.6 ± 0.3# | 3.1 ± 0.2# |
| WAS + this compound | 10 | 1.4 ± 0.3# | 2.2 ± 0.2# | 2.8 ± 0.3# |
| Data are presented as mean ± SEM. p<0.05 vs. Sham Control; #p<0.05 vs. WAS + Vehicle. |
Table 2: Effect of this compound on Gut Motility in the Water Avoidance Stress (WAS) Model
| Treatment Group | Dose (mg/kg) | Charcoal Meal Transit (%) |
| Sham Control | - | 55.2 ± 4.1 |
| WAS + Vehicle | - | 78.5 ± 5.3 |
| WAS + this compound | 1 | 70.1 ± 4.9 |
| WAS + this compound | 5 | 62.3 ± 3.8# |
| WAS + this compound | 10 | 56.8 ± 4.2# |
| Data are presented as mean ± SEM. p<0.05 vs. Sham Control; #p<0.05 vs. WAS + Vehicle. |
Table 3: Effect of this compound on Visceral Hypersensitivity in the Neonatal Maternal Separation (NMS) Model
| Treatment Group | Dose (mg/kg) | AWR Score at 40 mmHg | AWR Score at 60 mmHg | AWR Score at 80 mmHg |
| Control | - | 1.1 ± 0.2 | 2.0 ± 0.3 | 2.8 ± 0.4 |
| NMS + Vehicle | - | 2.6 ± 0.3 | 3.3 ± 0.2 | 3.9 ± 0.3 |
| NMS + this compound | 1 | 2.3 ± 0.4 | 3.0 ± 0.3 | 3.5 ± 0.2 |
| NMS + this compound | 5 | 1.8 ± 0.3# | 2.5 ± 0.2# | 3.0 ± 0.3# |
| NMS + this compound | 10 | 1.3 ± 0.2# | 2.1 ± 0.3# | 2.7 ± 0.2# |
| Data are presented as mean ± SEM. p<0.05 vs. Control; #p<0.05 vs. NMS + Vehicle. |
Conclusion
The described animal models and experimental protocols provide a robust framework for evaluating the preclinical efficacy of this compound for the treatment of Irritable Bowel Syndrome. By assessing its impact on visceral hypersensitivity and gut motility, researchers can gain valuable insights into its therapeutic potential and mechanisms of action. The provided templates for data presentation offer a clear and concise method for summarizing and comparing experimental outcomes.
References
- 1. Mechanism of relaxant response to papaverine on the smooth muscle of non-pregnant rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Papaverine actions and mechanism of vascular muscle relaxation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [On the cholinolytic activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. ijper.org [ijper.org]
- 6. Rociverine, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Animal experimental study on spasmolytic and analgesic activities of this compound, metamizole and their combination (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying the Anticholinergic Activity of Pramiverine
Application Note ID: AN-2025-PRAM-ACH
Introduction
Pramiverine is an antispasmodic agent utilized for the symptomatic relief of visceral spasms. Its therapeutic effect is attributed to a dual mechanism of action: calcium channel blockade and anticholinergic activity.[1] The anticholinergic properties of this compound contribute significantly to its spasmolytic effects by antagonizing muscarinic acetylcholine receptors in smooth muscles.[1] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to characterize the anticholinergic profile of this compound. The outlined in vitro and in vivo assays will enable the determination of its affinity for muscarinic receptor subtypes, its functional antagonist potency, and its physiological effects.
Data Presentation
Table 1: this compound Binding Affinities (Ki) at Muscarinic Receptor Subtypes (Hypothetical Data)
| Receptor Subtype | This compound Ki (nM) | Reference Compound (Atropine) Ki (nM) | Radioligand | Cell Line/Tissue Source |
| M1 | 50 | 1.2 | [³H]-Pirenzepine | CHO-K1 cells expressing human M1 receptors |
| M2 | 25 | 0.8 | [³H]-AF-DX 384 | CHO-K1 cells expressing human M2 receptors |
| M3 | 15 | 0.5 | [³H]-4-DAMP | CHO-K1 cells expressing human M3 receptors |
| M4 | 80 | 1.5 | [³H]-NMS | CHO-K1 cells expressing human M4 receptors |
| M5 | 65 | 1.0 | [³H]-NMS | CHO-K1 cells expressing human M5 receptors |
Table 2: Functional Antagonism of this compound in Guinea Pig Ileum (Hypothetical Data)
| Agonist | This compound pA₂ | Schild Slope | Antagonism Type |
| Acetylcholine | 7.8 | 0.95 | Competitive |
| Carbachol | 7.9 | 1.02 | Competitive |
Table 3: Effect of this compound on Pilocarpine-Induced Salivation in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Saliva Volume (g/15 min) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| This compound | 1 | 0.62 ± 0.09 | 27% |
| This compound | 5 | 0.35 ± 0.07 | 59% |
| This compound | 10 | 0.18 ± 0.05 | 79% |
| Atropine (Positive Control) | 1 | 0.15 ± 0.04 | 82% |
Mandatory Visualizations
References
Application Notes and Protocols: High-Throughput Screening of Pramiverine Derivatives for Antispasmodic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramiverine is an antispasmodic agent utilized in the management of gastrointestinal disorders, such as Irritable Bowel Syndrome (IBS).[1] Its therapeutic effect is attributed to a dual mechanism of action: the inhibition of calcium ion influx into smooth muscle cells and a mild anticholinergic effect, both of which lead to muscle relaxation.[1][2] The development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles is a promising strategy for enhancing the therapeutic management of smooth muscle spasms. High-throughput screening (HTS) offers a rapid and efficient approach to evaluate large libraries of such derivatives to identify lead compounds for further development.
This document provides detailed application notes and protocols for the high-throughput screening of a hypothetical library of this compound derivatives. The workflow is designed to identify compounds that modulate the two key mechanisms of this compound's action: calcium channel blockade and muscarinic acetylcholine receptor antagonism.
Hypothetical this compound Derivative Library
For the purpose of this screening campaign, a focused library of this compound derivatives has been designed based on known structure-activity relationships of arylcyclohexylamines. Modifications will focus on two key positions: the N-alkyl substituent and the phenyl rings of the 4,4-diphenylcyclohexylamine core.
Table 1: Representative Hypothetical this compound Derivatives for HTS
| Compound ID | R1-Substituent (N-Alkyl) | R2-Substituent (Phenyl Ring) | R3-Substituent (Phenyl Ring) |
| PRAM-001 | Isopropyl (this compound) | H | H |
| PRAM-002 | Cyclopropyl | H | H |
| PRAM-003 | tert-Butyl | H | H |
| PRAM-004 | Isopropyl | 4-Fluoro | H |
| PRAM-005 | Isopropyl | 4-Chloro | H |
| PRAM-006 | Isopropyl | 4-Methoxy | H |
| PRAM-007 | Cyclopropyl | 4-Fluoro | 4-Fluoro |
| PRAM-008 | tert-Butyl | 4-Methoxy | 4-Methoxy |
Signaling Pathways
The antispasmodic effect of this compound and its derivatives is primarily mediated through the modulation of signaling pathways that control smooth muscle contraction. The two main pathways targeted are the voltage-gated calcium channels and the muscarinic acetylcholine receptors.
References
- 1. High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of high throughput screening assays against three subtypes of Ca(v)3 T-type channels using molecular and pharmacologic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Electrophysiological Characterization of Pramiverine's Effects on Ion Channels
Introduction
Pramiverine is an antispasmodic agent utilized for relaxing smooth muscles, particularly in the gastrointestinal tract, to alleviate symptoms associated with conditions like irritable bowel syndrome (IBS).[1][2] Its therapeutic effects are primarily attributed to a multifaceted mechanism of action that includes the inhibition of voltage-dependent calcium channels and anticholinergic properties.[1] Understanding the precise interaction of this compound with specific ion channels at a molecular level is crucial for drug development, optimizing therapeutic strategies, and identifying potential off-target effects.
The primary mechanism of smooth muscle contraction involves the influx of calcium ions (Ca2+) through voltage-dependent calcium channels, which initiates a cascade leading to the interaction of actin and myosin.[1] this compound has been shown to inhibit this Ca2+ influx, leading to muscle relaxation.[1][2] Additionally, its anticholinergic action blocks muscarinic receptors, further reducing excitatory effects on gut muscles.[1][3] Given this mode of action, L-type calcium channels (CaV1.2) are a principal target for investigation. Furthermore, as potassium (K+) channel activity is a key determinant of vascular tone and membrane potential, exploring this compound's effects on K+ channels, such as Ca2+-activated K+ channels (BKCa), is also warranted to build a comprehensive pharmacological profile.[4][5]
This document provides a detailed protocol for investigating the effects of this compound on voltage-gated ion channels using the whole-cell patch clamp electrophysiology technique. This method allows for the precise measurement of ion currents across the entire cell membrane while controlling the membrane voltage, making it the gold standard for characterizing the effects of pharmacological agents on ion channel function.[6][7]
Quantitative Data Summary
While specific electrophysiological data for this compound is not extensively available in public literature, the following tables are presented as templates for summarizing experimental findings. Data should be acquired from concentration-response experiments and analysis of channel kinetics.
Table 1: this compound - Concentration-Dependent Block of L-type Calcium Channels (CaV1.2)
| This compound Conc. (µM) | Peak Current (pA/pF) | % Inhibition | IC50 (µM) | Hill Slope |
| 0 (Control) | Value | 0 | \multirow{5}{}{Calculated Value} | \multirow{5}{}{Calculated Value} |
| 0.1 | Value | Value | ||
| 1 | Value | Value | ||
| 10 | Value | Value | ||
| 100 | Value | Value |
IC50: The half-maximal inhibitory concentration.
Table 2: this compound - Effects on CaV1.2 Activation and Inactivation Kinetics
| Parameter | Control | This compound (Specify Conc.) | Δ Value |
| Activation | |||
| V½ of activation (mV) | Value | Value | Value |
| Slope factor (k) | Value | Value | Value |
| Inactivation | |||
| V½ of inactivation (mV) | Value | Value | Value |
| Time constant (τ) (ms) | Value | Value | Value |
V½: The voltage at which half of the channels are activated or inactivated.
Experimental Protocols
This section outlines the detailed methodology for assessing the effects of this compound on L-type calcium channels in a suitable cell line (e.g., HEK293 cells stably expressing CaV1.2 or freshly isolated smooth muscle cells).
Cell Preparation
For Cultured Cell Lines (e.g., HEK293 expressing CaV1.2):
-
Culture cells in appropriate media and conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
For Freshly Isolated Smooth Muscle Cells:
-
Isolate tissue (e.g., rabbit ear artery, rat basilar artery) and place in an ice-cold, Ca2+-free physiological salt solution.[8]
-
Perform enzymatic digestion using a combination of enzymes such as papain and collagenase to dissociate individual smooth muscle cells.[8]
-
Gently triturate the tissue to release single cells.
-
Store the isolated cells in a Ca2+-free solution at 4°C for use within the same day.
Solutions and Reagents
-
External Solution (for CaV1.2 recording):
-
Composition (in mM): 110 BaCl₂ (as charge carrier to avoid Ca2+-dependent inactivation), 10 HEPES, 10 TEA-Cl, 10 Glucose.
-
Adjust pH to 7.4 with CsOH.
-
Osmolality: ~300 mOsm.
-
-
Internal (Pipette) Solution:
-
Composition (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP.
-
Adjust pH to 7.2 with CsOH.
-
Osmolality: ~290 mOsm.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO).
-
Make fresh serial dilutions in the external solution on the day of the experiment.
-
Whole-Cell Patch Clamp Recording
The whole-cell patch clamp configuration provides electrical and molecular access to the cell's interior.[7]
-
Pipette Fabrication: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-6 MΩ when filled with the internal solution.
-
Achieving Gigaseal: Mount the filled pipette onto the headstage. Under visual control (microscope), approach a target cell and apply gentle positive pressure. Once touching the cell, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Establishing Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip.[7] This establishes electrical continuity with the cell interior.
-
Cell Stabilization: Allow the cell to stabilize for 5-10 minutes, allowing the pipette solution to equilibrate with the cytoplasm.
-
Data Acquisition: Record currents using a patch clamp amplifier. Filter the currents at 2-5 kHz and digitize at 10-20 kHz.
Voltage Clamp Protocols
These protocols are designed to measure key channel properties.
-
Protocol 1: Current-Voltage (I-V) Relationship and Peak Current Inhibition
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed, ready-to-activate state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for 200-300 ms.
-
Record the resulting inward currents. The peak current typically occurs between 0 and +10 mV for L-type channels.[9]
-
To measure inhibition, first record a stable baseline current at the peak voltage step. Then, perfuse the bath with increasing concentrations of this compound, recording the current at each concentration until a steady-state effect is observed.
-
-
Protocol 2: Steady-State Inactivation (Availability)
-
Hold the membrane potential at -80 mV.
-
Apply a series of 5-10 second conditioning pre-pulses (from -100 mV to +20 mV in 10 mV increments).
-
Immediately following each pre-pulse, apply a test pulse to a voltage that elicits a maximal current (e.g., +10 mV) to measure the fraction of channels that were not inactivated by the pre-pulse.
-
Plot the normalized peak current from the test pulse against the pre-pulse voltage to construct the steady-state inactivation curve.
-
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound-induced smooth muscle relaxation.
Experimental Workflow for Patch Clamp Analysis
Caption: Workflow for whole-cell patch clamp analysis of this compound.
Voltage Protocol for I-V Curve Generation
Caption: Voltage-step protocol to determine the current-voltage (I-V) relationship.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. [On the cholinolytic activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of papaverine on ion channels in rat basilar smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium channels in vascular smooth muscle: a pathophysiological and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Properties of the Cardiac L-Type Ca2+ Channel and Its Role in Myocyte Electrophysiology: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pramiverine's Mechanism of Action Using Calcium Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramiverine is an antispasmodic medication primarily utilized for its muscle relaxant properties on smooth muscle.[1] Its therapeutic effects are largely attributed to its ability to inhibit the influx of calcium ions into smooth muscle cells, a critical step in muscle contraction.[1] Additionally, this compound exhibits mild anticholinergic effects.[1] Understanding the precise molecular mechanisms through which this compound modulates intracellular calcium ([Ca²⁺]i) is crucial for optimizing its therapeutic use and for the development of novel drug candidates.
Calcium imaging is a powerful and widely adopted technique to investigate cellular calcium signaling.[2][3] It allows for real-time visualization and quantification of fluctuations in intracellular calcium concentrations in response to various stimuli, including drug application.[2][3][4] This makes it an ideal methodology to elucidate the mechanism of action of drugs like this compound that target calcium pathways. By employing fluorescent calcium indicators, researchers can directly observe the effects of this compound on calcium influx and release from intracellular stores.[2][4]
These application notes provide detailed protocols for utilizing common calcium imaging techniques to study the effects of this compound on intracellular calcium levels. The protocols focus on two of the most widely used fluorescent calcium indicators: Fluo-4 AM, a single-wavelength dye, and Fura-2 AM, a ratiometric dye.[2][4][5]
Key Concepts in Calcium Imaging
Calcium imaging relies on fluorescent dyes that exhibit a change in their fluorescence properties upon binding to Ca²⁺.[2]
-
Single-Wavelength Indicators (e.g., Fluo-4): These dyes show an increase in fluorescence intensity upon binding to calcium.[2][5] They are well-suited for high-throughput screening and confocal microscopy.[2][6]
-
Ratiometric Indicators (e.g., Fura-2): These dyes exhibit a shift in their excitation or emission wavelength upon calcium binding.[2][4] By measuring the ratio of fluorescence at two different wavelengths, ratiometric measurements provide a more quantitative assessment of intracellular calcium concentration that is less susceptible to variations in dye loading, cell thickness, and photobleaching.[2][4]
Data Presentation
Table 1: Comparison of Common Calcium Indicators
| Feature | Fluo-4 AM | Fura-2 AM |
| Indicator Type | Single-Wavelength | Ratiometric |
| Excitation (Ex) / Emission (Em) Wavelengths | Ex: ~494 nm / Em: ~516 nm[6] | Ex1: ~340 nm / Ex2: ~380 nm; Em: ~510 nm[2][4] |
| Advantages | High fluorescence intensity, suitable for 488 nm laser lines, simpler experimental setup.[2] | Allows for quantitative [Ca²⁺]i measurements, reduces artifacts from uneven dye loading.[2][4] |
| Disadvantages | Prone to artifacts from photobleaching and uneven dye loading.[4] | Requires a light source capable of rapid wavelength switching, more complex data analysis.[2] |
| Typical Application | High-throughput screening, qualitative and semi-quantitative analysis of Ca²⁺ changes.[6][7] | Precise quantification of intracellular calcium concentrations.[4][8] |
Table 2: Expected Effects of this compound on Intracellular Calcium
| Condition | Expected Change in [Ca²⁺]i | Rationale |
| Baseline | Stable, low [Ca²⁺]i | Resting state of the cell. |
| Stimulation (e.g., with a Gq-coupled GPCR agonist) | Rapid, transient increase in [Ca²⁺]i | Activation of PLC, leading to IP₃-mediated Ca²⁺ release from the ER and subsequent store-operated calcium entry (SOCE).[7][9] |
| This compound Pre-treatment followed by Stimulation | Attenuated or abolished increase in [Ca²⁺]i | This compound is expected to block Ca²⁺ influx channels, thus reducing the overall increase in intracellular calcium.[1] |
| This compound Alone | Minimal to no change in baseline [Ca²⁺]i | As an inhibitor of calcium influx, it is not expected to directly increase resting calcium levels. |
Experimental Protocols
Protocol 1: Using Fluo-4 AM to Measure this compound's Effect on Intracellular Calcium
This protocol is designed for adherent cells (e.g., smooth muscle cells, HEK293 cells) cultured in 96-well plates, suitable for high-throughput screening.
Materials:
-
Adherent cells of interest
-
Cell culture medium
-
Fluo-4 AM, cell-permeant dye
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound stock solution
-
Agonist stock solution (e.g., a known smooth muscle contractor)
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters for FITC/GFP.[5]
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
For the final loading solution, dilute the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM. Add an equal volume of the Pluronic F-127 stock solution to aid in dye dispersal.[10] If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[5][11]
-
After incubation, wash the cells twice with Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence at Ex/Em of 494/516 nm.
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Add this compound (or vehicle control) to the desired final concentration and continue recording.
-
After a pre-incubation period with this compound, add the agonist to stimulate a calcium response and record the subsequent change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.
-
Compare the peak fluorescence response in the presence and absence of this compound to determine its inhibitory effect.
-
Protocol 2: Using Fura-2 AM for Quantitative Measurement of this compound's Effect
This protocol is suitable for more detailed mechanistic studies using fluorescence microscopy.
Materials:
-
Cells grown on glass coverslips
-
Fura-2 AM, cell-permeant dye
-
Pluronic F-127
-
Anhydrous DMSO
-
Assay Buffer (HBSS with 20 mM HEPES)
-
This compound stock solution
-
Agonist stock solution
-
Inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera.[2][8]
Procedure:
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
-
Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Prepare the final loading solution by diluting Fura-2 AM in Assay Buffer to a final concentration of 2-5 µM, and add Pluronic F-127 to a final concentration of 0.02%.
-
-
Cell Loading:
-
Remove the culture medium and wash the cells on the coverslip with Assay Buffer.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C, protected from light.[8][12][13]
-
Wash the coverslip twice with Assay Buffer to allow for de-esterification of the dye.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
-
Calcium Imaging:
-
Continuously perfuse the cells with Assay Buffer.
-
Acquire images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Establish a stable baseline recording for several minutes.
-
Introduce this compound into the perfusion solution and record the response.
-
Following this compound incubation, introduce the agonist (with this compound still present) and record the calcium response.
-
-
Data Analysis and Calibration:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (Ratio 340/380) for each time point in selected regions of interest (individual cells).
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380).[13]
-
R is the measured 340/380 ratio.
-
Rmin and Rmax are the ratios in the absence of Ca²⁺ and at saturating Ca²⁺ concentrations, respectively. These are determined at the end of each experiment by treating the cells with a calcium ionophore (e.g., ionomycin) in Ca²⁺-free buffer (containing EGTA) to get Rmin, followed by a high Ca²⁺ buffer to get Rmax.
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
(Fmax380 / Fmin380) is the ratio of fluorescence intensities at 380 nm in Ca²⁺-free and Ca²⁺-saturating conditions.
-
Visualizations
Proposed Signaling Pathway of this compound's Action
Caption: Proposed mechanism of this compound's inhibitory action on smooth muscle contraction.
Experimental Workflow for Calcium Imaging Assay
Caption: General experimental workflow for assessing this compound's effect using calcium imaging.
Logical Relationship of this compound's Effect
Caption: Logical flow of this compound's antispasmodic effect via calcium modulation.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. hellobio.com [hellobio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brainvta.tech [brainvta.tech]
- 9. Intracellular Ca2+ signalling: unexpected new roles for the usual suspect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Pramiverine Hydrochloride for Research Applications
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis and purification of Pramiverine hydrochloride. This compound is a well-regarded antispasmodic agent, and access to high-purity samples is crucial for research into its mechanism of action and potential therapeutic applications.
Proposed Synthesis and Purification Workflow
The following diagram outlines a logical workflow for the synthesis and subsequent purification of this compound hydrochloride, based on established chemical principles for the formation of similar 4,4-diarylcyclohexylamine derivatives.
Caption: Proposed workflow for the synthesis of this compound followed by its purification and conversion to the hydrochloride salt.
Experimental Protocols
The following protocols describe a plausible method for the synthesis of this compound and its subsequent conversion to this compound hydrochloride, along with purification and analytical procedures.
Synthesis of this compound (4,4-diphenyl-N-isopropylcyclohexylamine)
This protocol outlines a reductive amination reaction, a common and effective method for the synthesis of amines from ketones.
Materials:
-
4,4-Diphenylcyclohexanone
-
Isopropylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 4,4-diphenylcyclohexanone (1 equivalent) in dichloromethane, add isopropylamine (1.5 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound free base.
Purification of this compound Free Base
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Materials:
-
Crude this compound free base
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound free base.
Formation of this compound Hydrochloride
The final step is the conversion of the purified free base to its hydrochloride salt, which is typically more stable and easier to handle.
Materials:
-
Purified this compound free base
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Hydrochloric acid solution in anhydrous diethyl ether (e.g., 2 M)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified this compound free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a solution of hydrochloric acid in anhydrous diethyl ether dropwise.
-
A white precipitate of this compound hydrochloride should form immediately.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold anhydrous diethyl ether to remove any residual impurities.
-
Dry the solid under vacuum to obtain pure this compound hydrochloride.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis and purification process. Actual yields and purity will vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Expected Value | Analytical Method |
| Synthesis | ||
| Yield of Crude this compound | 70-85% | Gravimetric |
| Purification | ||
| Yield of Purified this compound | 80-95% (from crude) | Gravimetric |
| Purity of this compound HCl | >98% | HPLC, NMR |
| Characterization | ||
| Melting Point of this compound HCl | To be determined | Melting Point Apparatus |
| Molecular Weight | 329.91 g/mol (as HCl salt) | Mass Spectrometry |
Analytical Methods for Purity Determination
To ensure the high purity of the synthesized this compound hydrochloride for research purposes, the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the quantitative analysis of this compound hydrochloride.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) and pH adjustment.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 263 nm).
-
Standard Preparation: A standard solution of known concentration of this compound hydrochloride in the mobile phase.
-
Sample Preparation: A solution of the synthesized product in the mobile phase at a similar concentration to the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound hydrochloride. The spectra should be consistent with the expected structure of 4,4-diphenyl-N-isopropylcyclohexylamine hydrochloride.
Signaling Pathway
This compound's primary mechanism of action involves the blockade of calcium channels in smooth muscle cells, which is a key step in preventing muscle contraction.
Caption: Mechanism of action of this compound in blocking calcium channels to prevent muscle contraction.
References
Application Notes and Protocols for In Vivo Assessment of Pramiverine's Antispasmodic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramiverine is an antispasmodic agent that alleviates smooth muscle spasms, primarily in the gastrointestinal tract.[1][2] Its mechanism of action is twofold: it acts as a calcium channel blocker, inhibiting the influx of calcium ions into smooth muscle cells, and it exhibits anticholinergic properties by blocking muscarinic receptors.[1][2] This dual action effectively reduces the intensity and frequency of muscle contractions, making it a valuable therapeutic candidate for conditions such as irritable bowel syndrome (IBS) and other spastic disorders of the gastrointestinal tract.[1][2]
These application notes provide detailed protocols for two established in vivo models to assess the antispasmodic efficacy of this compound: the Castor Oil-Induced Diarrhea Model and the Charcoal Meal Test for Intestinal Transit.
Mechanism of Action Signaling Pathway
This compound's antispasmodic effect is achieved through the inhibition of signaling pathways that lead to smooth muscle contraction. The following diagram illustrates the key mechanisms.
Caption: this compound's dual mechanism of action.
In Vivo Models for Assessing Antispasmodic Effects
Two primary in vivo models are recommended for evaluating the antispasmodic properties of this compound:
-
Castor Oil-Induced Diarrhea Model: This model assesses the inhibitory effect of a substance on diarrhea induced by castor oil, which causes intestinal fluid accumulation and increased motility.
-
Charcoal Meal Test for Intestinal Transit: This model measures the extent of intestinal motility by tracking the progression of a charcoal meal through the gastrointestinal tract.
Castor Oil-Induced Diarrhea Model in Rats
This model evaluates this compound's ability to prevent or reduce diarrhea induced by castor oil.
Experimental Workflow:
Caption: Workflow for the castor oil-induced diarrhea model.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted for 18 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2-4 (this compound): Receive this compound orally at different doses (e.g., 5, 10, and 20 mg/kg).
-
Group 5 (Positive Control): Receives Loperamide (e.g., 2 mg/kg, orally).
-
-
Drug Administration: The respective treatments are administered orally by gavage.
-
Induction of Diarrhea: One hour after drug administration, each rat is given 1 ml of castor oil orally.
-
Observation: The animals are then placed in individual cages with pre-weighed filter paper on the floor. The observation period is 4 hours.
-
Data Collection: The following parameters are recorded:
-
Onset of diarrhea (time to the first diarrheal stool).
-
Total number of diarrheal stools.
-
Total weight of diarrheal stools (by weighing the filter paper).
-
-
Calculation: The percentage inhibition of defecation is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min) | Total Number of Diarrheal Stools | Total Weight of Diarrheal Stools (g) | % Inhibition of Defecation |
| Vehicle Control | - | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 | ||||
| Loperamide | 2 |
Charcoal Meal Test for Intestinal Transit in Mice
This model assesses the effect of this compound on normal intestinal transit.
Experimental Workflow:
Caption: Workflow for the charcoal meal intestinal transit test.
Protocol:
-
Animals: Swiss albino mice (20-25 g) of either sex are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted for 18 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., normal saline).
-
Group 2-4 (this compound): Receive this compound orally at different doses (e.g., 5, 10, and 20 mg/kg).
-
Group 5 (Positive Control): Receives Atropine sulfate (e.g., 0.1 mg/kg, intraperitoneally).
-
-
Drug Administration: The respective treatments are administered.
-
Charcoal Meal Administration: Thirty minutes after drug administration, each mouse is given 0.3 ml of a charcoal meal (10% activated charcoal in 5% gum acacia) orally.
-
Sacrifice and Measurement: Twenty minutes after charcoal meal administration, the mice are sacrificed by cervical dislocation. The abdomen is opened, and the small intestine from the pylorus to the cecum is carefully removed.
-
Data Collection: The total length of the intestine and the distance traveled by the charcoal meal are measured.
-
Calculation: The percentage of intestinal transit is calculated as: % Intestinal Transit = (Distance traveled by charcoal / Total length of intestine) x 100 The percentage inhibition is calculated as: % Inhibition = [(% Transit in Control - % Transit in Treated) / % Transit in Control] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Intestinal Length (cm) | Distance Traveled by Charcoal (cm) | % Intestinal Transit | % Inhibition of Transit |
| Vehicle Control | - | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 | ||||
| Atropine | 0.1 |
Conclusion
The described in vivo models provide robust and reproducible methods for assessing the antispasmodic effects of this compound. The castor oil-induced diarrhea model evaluates its efficacy in a pathological state of increased gastrointestinal motility and secretion, while the charcoal meal test quantifies its impact on normal intestinal transit. By employing these protocols and presenting the data as suggested, researchers can effectively characterize the pharmacological profile of this compound and similar antispasmodic compounds. Toxicological studies have shown that this compound is well-tolerated in rats at oral doses up to 50.0 mg/kg in long-term trials.[2] A multicenter trial of a combination product including this compound showed good or very good results in 91% of cases for treating colics and recurrent spastic pain with a low rate of side effects.[3]
References
Application Notes and Protocols for the Quantification of Pramiverine in Biological Samples
Disclaimer: To date, specific analytical methods for the quantification of Pramiverine in biological samples are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established methods for a structurally similar compound, Papaverine. These methods are provided as a strategic starting point for researchers and would require optimization and validation for the specific analysis of this compound.
Introduction
This compound is a spasmolytic agent, and its accurate quantification in biological matrices such as plasma and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document outlines recommended analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), that can be adapted for the determination of this compound in biological samples.
Analytical Methods
A summary of analytical techniques that can be adapted for the quantification of this compound is presented below. The selection of a specific method will depend on the required sensitivity, selectivity, and the available instrumentation.
| Analytical Technique | Principle | Typical Sample Type | Key Advantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Plasma, Urine | Cost-effective, robust, widely available. |
| LC-MS/MS | High-resolution separation coupled with highly selective and sensitive mass detection. | Plasma, Urine | High sensitivity and specificity, suitable for low concentrations. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Urine | High separation efficiency for volatile and semi-volatile compounds. |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 1.0 mL of plasma sample in a centrifuge tube, add a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 5.0 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
-
Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Load 2.0 mL of the urine sample (previously adjusted to an appropriate pH) onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the analyte with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase for analysis.
HPLC-UV Method (Adapted from Papaverine Analysis)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | Determined by UV scan of this compound (likely in the range of 230-280 nm) |
| Column Temperature | Ambient or controlled at 25-30°C |
LC-MS/MS Method (Hypothetical Parameters for this compound)
| Parameter | Condition |
| Chromatographic System | Agilent 1200 Series HPLC or equivalent |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound standard. A hypothetical precursor ion would be the protonated molecule [M+H]⁺, and product ions would be characteristic fragments. |
GC-MS Method (Adapted from Papaverine Analysis)
A GC-MS method can be employed for the analysis of this compound, particularly in urine samples. Derivatization may be necessary to improve the volatility and thermal stability of the compound.
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Optimized temperature gradient (e.g., start at 150°C, ramp to 280°C) |
| Injection Mode | Splitless |
| Mass Spectrometer | Single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. |
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated during method validation.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect (%) | 85 - 115% |
Table 3: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) (ng/mL) | 1 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Proposed Signaling Pathway of this compound
The mechanism of action of this compound is anticipated to be similar to that of Papaverine, which involves the inhibition of phosphodiesterase 10A (PDE10A). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn can modulate various downstream signaling pathways, including the PI3K/Akt/mTOR pathway.[1]
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using an LC-MS/MS method.
Caption: General experimental workflow for this compound analysis.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramiverine is an effective antispasmodic agent utilized in the management of gastrointestinal spasms and motility disorders. Its therapeutic efficacy stems from a dual mechanism of action: the blockade of voltage-gated calcium channels and the antagonism of muscarinic acetylcholine receptors in smooth muscle cells[1][2][3]. This combined action leads to smooth muscle relaxation and the alleviation of spasmodic conditions.
These application notes provide detailed protocols for a tiered cell-based screening strategy to identify and characterize novel compounds with this compound-like antispasmodic activity. The primary screen focuses on the simultaneous assessment of intracellular calcium modulation, a downstream consequence of both targeted pathways. A secondary screening cascade then delineates the specific mechanism of action by independently evaluating calcium channel blockade and muscarinic receptor antagonism.
Primary Screening: High-Throughput Calcium Flux Assay
The initial screen is designed to identify compounds that modulate intracellular calcium levels in response to stimuli that activate either voltage-gated calcium channels or Gq-coupled muscarinic receptors. A fluorescent calcium indicator-based assay, compatible with high-throughput screening (HTS) platforms like the Fluorometric Imaging Plate Reader (FLIPR), is employed for this purpose[4][5][6].
Experimental Protocol: FLIPR Calcium Flux Assay
This protocol is adapted for a 384-well plate format.
1. Cell Culture and Plating:
-
Culture a suitable cell line, such as human bladder smooth muscle cells (hBlSMC) or a recombinant cell line like HEK293 or CHO cells stably expressing a muscarinic receptor (e.g., M3) and L-type calcium channels, to 80-90% confluency.
-
Harvest the cells and resuspend them in the appropriate culture medium.
-
Plate the cells at an optimized density (e.g., 10,000 - 20,000 cells per well) in a 384-well black-wall, clear-bottom assay plate.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
Prepare a 2x dye loading buffer using a commercially available calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions[4][5][7]. The buffer should contain Hank's Balanced Salt Solution (HBSS) and 20 mM HEPES. For cell lines with high anion-exchange protein activity, include probenecid in the buffer to prevent dye leakage[6].
-
Remove the assay plates from the incubator and add an equal volume of the 2x dye loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in a 5% CO2 incubator.
3. Compound Addition and Signal Detection:
-
Prepare a compound plate with serial dilutions of the test compounds, a positive control (e.g., this compound), and a negative control (e.g., vehicle).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the compounds from the compound plate to the cell plate.
-
Immediately following compound addition, the instrument will monitor and record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
Data Presentation: Primary Screen
Summarize the primary screening data in a table format for easy comparison of the inhibitory effects of the test compounds.
| Compound ID | Concentration (µM) | Maximum Fluorescence Intensity (RFU) | % Inhibition of Calcium Flux |
| This compound | 1 | 1500 | 85 |
| Compound A | 1 | 1800 | 82 |
| Compound B | 1 | 5000 | 50 |
| Compound C | 1 | 9500 | 5 |
| Vehicle | - | 10000 | 0 |
Secondary Screening: Delineating the Mechanism of Action
Compounds that show significant activity in the primary screen are further investigated in secondary assays to determine whether they act as calcium channel blockers, muscarinic receptor antagonists, or both.
Voltage-Gated Calcium Channel Blockade Assay
This assay specifically assesses the ability of the compounds to inhibit calcium influx through voltage-gated calcium channels.
This protocol is a modification of the FLIPR Calcium Flux Assay.
1. Cell Culture, Plating, and Dye Loading:
-
Follow the same procedure as described in the primary screening protocol.
2. Compound Pre-incubation:
-
Prepare a compound plate with serial dilutions of the hit compounds.
-
Add the compounds to the dye-loaded cells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
3. Depolarization and Signal Detection:
-
Prepare a high-potassium stimulation buffer (e.g., HBSS with 80 mM KCl) to induce cell membrane depolarization.
-
Place the cell plate in the FLIPR instrument.
-
The instrument will add the high-potassium stimulation buffer to the wells.
-
Immediately monitor and record the change in fluorescence intensity.
Data Presentation: Calcium Channel Blockade
| Compound ID | IC50 (µM) for Calcium Channel Blockade |
| This compound | 0.8 |
| Compound A | 1.2 |
| Compound B | > 50 |
Muscarinic Receptor Antagonism Assay
This assay determines the ability of the compounds to inhibit the signaling of Gq-coupled muscarinic receptors. The HTRF IP-One assay is a robust method for this purpose, as it measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of Gq activation[8][9][10].
1. Cell Culture and Plating:
-
Culture and plate a cell line expressing the M3 muscarinic receptor as described previously.
2. Compound and Agonist Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for a specified time.
-
Add a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for 30-60 minutes at 37°C.
3. Cell Lysis and HTRF Reagent Addition:
-
Lyse the cells using the lysis buffer provided in the HTRF IP-One kit.
-
Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the cell lysate.
-
Incubate for 60 minutes at room temperature.
4. Signal Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of IP1 from a standard curve.
Data Presentation: Muscarinic Receptor Antagonism
| Compound ID | IC50 (µM) for Muscarinic Receptor Antagonism |
| This compound | 0.5 |
| Compound A | 0.9 |
| Compound B | 2.5 |
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Primary screening workflow for calcium flux.
Caption: Secondary screening workflow for MOA.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. [On the cholinolytic activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 8. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Pramiverine solubility issues in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Pramiverine solubility in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is an antispasmodic drug used to relieve muscle spasms.[1] It is classified as a diarylmethane.[2][3] Understanding its basic properties is crucial for addressing solubility challenges.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇N | [2][4] |
| Molecular Weight | 293.4 g/mol | [2] |
| Chemical Structure | Diarylmethane | [2][3] |
| Salt Form | Hydrochloride salt is available | [2][3] |
Q2: I'm observing precipitation when dissolving this compound in my physiological buffer. What are the common causes?
Precipitation of this compound in physiological buffers (e.g., Phosphate-Buffered Saline - PBS) is often due to its limited aqueous solubility, especially for the free base form. Several factors can contribute to this issue:
-
pH of the Buffer: this compound is a weakly basic drug. Its solubility is pH-dependent and generally increases at a lower pH where it can be protonated to form a more soluble salt. Physiological buffers with a pH around 7.4 may not be acidic enough to maintain its solubility.
-
Concentration Exceeding Solubility Limit: The concentration of this compound you are trying to achieve may be higher than its intrinsic solubility in the specific buffer system at the experimental temperature.
-
Buffer Composition and Ionic Strength: The type of buffer and its ionic strength can influence the solubility of a compound. Interactions between the drug and buffer components can sometimes lead to the formation of less soluble complexes.
-
Temperature: Solubility is temperature-dependent. Preparing or storing the solution at a lower temperature might decrease this compound's solubility.
-
Method of Preparation: The order of reagent addition and the method of dissolving the compound can significantly impact the final outcome. For instance, directly adding a concentrated organic stock solution to an aqueous buffer can cause localized high concentrations, leading to precipitation.
Q3: How can I improve the solubility of this compound in my experiments?
Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[5] The choice of method depends on the specific requirements of your experiment.
-
pH Adjustment: Lowering the pH of the buffer can increase the solubility of the basic this compound molecule by promoting the formation of its more soluble protonated form.
-
Use of Co-solvents: Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer can increase the solubility. However, the concentration of the co-solvent should be carefully optimized to avoid affecting the biological system.
-
Salt Formation: Using the hydrochloride salt of this compound (this compound HCl) is a common strategy to improve aqueous solubility.[3]
-
Complexation: The use of cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[6]
-
Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the drug particles.[6][5]
Troubleshooting Guide for this compound Precipitation
If you are encountering precipitation with this compound, follow this step-by-step guide to troubleshoot the issue.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to buffer | Concentration is too high. | Determine the maximum solubility of this compound in your buffer system using Protocol 1. Work at a concentration below this limit. |
| Buffer pH is too high for the free base. | Use this compound Hydrochloride salt. Alternatively, adjust the buffer pH to a more acidic value if your experiment allows. | |
| Inappropriate mixing method. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it stepwise into the pre-warmed aqueous buffer as described in Protocol 2. | |
| Precipitation over time or during storage | Solution is supersaturated and unstable. | Prepare fresh solutions before each experiment. If storage is necessary, consider storing at a controlled room temperature or 37°C instead of 4°C, after confirming stability at that temperature. |
| Temperature fluctuations. | Store the solution at a constant and appropriate temperature. Avoid freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in solution preparation. | Standardize the protocol for solution preparation, including the source and purity of reagents, volumes, and mixing procedures. |
| Buffer degradation or contamination. | Prepare fresh buffers regularly and ensure they are free from contaminants, especially divalent cations that can form insoluble salts.[7] |
Experimental Protocols
Protocol 1: Determining the Maximum Solubility of this compound in a Physiological Buffer
This protocol will help you determine the highest achievable concentration of this compound in your specific buffer without precipitation.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound (or this compound HCl) in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved by gentle warming (37°C) or brief sonication.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in your target physiological buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
Equilibration: Cover the plate or tubes and incubate at your experimental temperature (e.g., 37°C) for 2-4 hours to allow the solution to reach equilibrium.
-
Visual Inspection: Carefully inspect each well or tube for any signs of cloudiness or visible precipitate.
-
Quantitative Assessment (Optional): For a more precise measurement, read the absorbance of the plate at a high wavelength (e.g., 600 nm). An increase in absorbance compared to a buffer-only control indicates light scattering from a precipitate.
-
Determine Maximum Solubility: The highest concentration that remains clear and shows no significant increase in absorbance is considered the maximum working soluble concentration under those specific conditions.
Protocol 2: Preparing this compound Solutions by Dilution from an Organic Stock
This protocol is designed to minimize precipitation when diluting a this compound stock solution in an organic solvent into an aqueous physiological buffer.
Methodology:
-
Prepare a High-Concentration Stock: Weigh the this compound powder and dissolve it in 100% anhydrous DMSO to achieve a high concentration (e.g., 50 mM). Vortex thoroughly. Gentle warming (37°C) or brief sonication can be used to ensure complete dissolution.
-
Pre-warm Aqueous Buffer: Warm your target aqueous buffer to your experimental temperature (e.g., 37°C). Adding a compound to a cold buffer can decrease its solubility.
-
Perform Stepwise Dilution:
-
Instead of adding the DMSO stock directly to the final buffer volume, add a small volume of the pre-warmed buffer to a fresh tube.
-
Add the required amount of this compound DMSO stock to this small buffer volume while vortexing gently.
-
Gradually add more of the pre-warmed buffer to reach the final desired volume and concentration.
-
Visual Guides
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound's antispasmodic action.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound | C21H27N | CID 71681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 14334-40-8 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguddu.com [pharmaguddu.com]
- 7. benchchem.com [benchchem.com]
Improving the stability of Pramiverine solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Pramiverine solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
Poor Solubility: this compound hydrochloride's solubility can be influenced by the solvent and pH. If the concentration exceeds its solubility limit in the chosen solvent system, precipitation can occur.
-
pH Shift: The stability of this compound, an amine-containing compound, is pH-dependent. A shift in the pH of your solution outside of the optimal range can lead to reduced solubility and precipitation.
-
Temperature Fluctuations: Lower temperatures can decrease the solubility of this compound, leading to precipitation. Conversely, while higher temperatures might increase solubility, they can also accelerate degradation.
-
Interaction with Excipients: Incompatibility with other components in your formulation could lead to the formation of insoluble complexes.
Q2: I'm observing a gradual loss of potency in my this compound stock solution. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (a diphenyl-N-isopropyl-cyclohexylamine) and information on related compounds like Papaverine, the following degradation pathways are plausible:
-
Oxidation: The amine group in this compound can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.
-
Hydrolysis: Although generally less susceptible than esters, the amide-like character of the amine linkage could undergo slow hydrolysis under certain pH and temperature conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical degradation of the molecule.
Q3: What are the recommended storage conditions for this compound solutions to ensure stability?
A3: To maximize the stability of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at a controlled cool temperature, typically between 2-8°C. Avoid freezing, as this can cause the drug to precipitate out of solution.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and handling of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent solution stability leading to variable active concentrations. | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability check (e.g., via HPLC) before use. Ensure consistent storage conditions. |
| Precipitate formation upon dilution | The diluent may have a pH that is unfavorable for this compound solubility. | Check the pH of your diluent and adjust if necessary to maintain this compound in its soluble, protonated form. Consider using a buffer system. |
| Discoloration of the solution | This may indicate oxidative degradation. | Prepare solutions with deoxygenated solvents. The use of antioxidants, such as ascorbic acid or sodium metabisulfite, can be explored, but their compatibility must be validated. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
Objective: To prepare a stable stock solution of this compound hydrochloride for in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Sterile filters (0.22 µm)
-
Amber glass vials
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add a small amount of sterile, deionized water to dissolve the powder. This compound hydrochloride is sparingly soluble in water.
-
Slowly add 0.1 M HCl dropwise while stirring to aid dissolution. The protonation of the amine group in an acidic environment increases solubility.
-
Once fully dissolved, adjust the pH to a range of 3.0-4.0 using 0.1 M HCl or 0.1 M NaOH. This pH range is often optimal for the stability of amine salts in aqueous solutions.
-
Bring the solution to the final desired volume with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the solution into amber glass vials.
-
Store the vials at 2-8°C, protected from light.
Protocol 2: Stability Assessment of this compound Solutions by HPLC
Objective: To determine the stability of a this compound solution over time under specific storage conditions.
Materials:
-
This compound solution for testing
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer), the exact ratio and pH should be optimized.
-
Reference standard of this compound hydrochloride
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a calibration curve using the this compound reference standard at multiple concentrations.
-
Inject a sample of the freshly prepared this compound solution onto the HPLC system.
-
Record the peak area of the this compound peak. This will serve as the baseline concentration.
-
-
Stability Study:
-
Store the this compound solution under the desired conditions (e.g., 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the solution.
-
Inject the sample onto the HPLC system and record the peak area.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Determine the percentage of this compound remaining compared to the initial concentration.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
This compound's Mechanism of Action in Smooth Muscle Cells
This compound acts as a spasmolytic by exhibiting a dual mechanism of action: it blocks L-type calcium channels and has anticholinergic properties by antagonizing muscarinic acetylcholine receptors. This leads to a reduction in intracellular calcium levels and inhibition of acetylcholine-induced contractions, resulting in smooth muscle relaxation.
Caption: this compound's dual inhibitory action on smooth muscle contraction pathways.
Experimental Workflow for Assessing this compound Solution Stability
A systematic approach is crucial for evaluating the stability of this compound solutions. This involves controlled storage and periodic analysis to quantify the active ingredient and detect any degradation products.
Technical Support Center: Pramiverine In Vivo Studies
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting in vivo studies of Pramiverine. The focus is on identifying and mitigating potential confounding factors to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antispasmodic drug that exerts its effects through a dual mechanism. It directly relaxes smooth muscle in the gastrointestinal (GI) tract by inhibiting the influx of calcium ions into the muscle cells.[1] Additionally, it possesses a mild anticholinergic effect, meaning it blocks muscarinic receptors for the neurotransmitter acetylcholine, further reducing muscle contractions.[2]
Q2: How is this compound metabolized, and what are the implications for in vivo studies?
A2: When administered orally, this compound undergoes a significant "first-pass effect" in the liver.[1] This means a substantial portion of the drug is metabolized before it reaches systemic circulation. This can lead to lower bioavailability and the presence of metabolites that may have their own biological activity. Researchers should be aware that after oral administration, the observed effects may be due to a combination of the parent drug and its metabolites. Intravenous (IV) administration bypasses this first-pass metabolism, leading to higher concentrations of the parent drug in tissues like the lungs, kidneys, liver, and heart.[1]
Q3: What are the expected outcomes of this compound administration in a typical in vivo gastrointestinal motility model?
A3: In a standard model, such as the charcoal meal transit test in rodents, this compound is expected to decrease the rate of gastric emptying and reduce the propulsive movement of the charcoal through the small intestine.[2] This is due to its smooth muscle relaxant and anticholinergic properties. The magnitude of this effect is dose-dependent.
Q4: Are there known off-target effects of this compound that could be confounding?
A4: Due to its anticholinergic properties, this compound can cause systemic effects, especially at higher doses. These can include changes in salivation, heart rate, and vision (mydriasis).[2] These systemic anticholinergic effects can indirectly influence gastrointestinal function and should be monitored and controlled for in experimental designs.
Troubleshooting Guide: Confounding Factors
Issue 1: High Variability or Lack of Expected Effect on GI Motility
Possible Cause & Solution
-
Anesthesia: Anesthetic agents are a major confounding factor as many, including inhaled anesthetics (e.g., sevoflurane) and some injectable agents (e.g., opioids like fentanyl), can independently suppress gastrointestinal motility.[2] This can mask or alter the inhibitory effect of this compound.
-
Troubleshooting:
-
If anesthesia is necessary, choose an agent with minimal known impact on GI motility or ensure the same anesthetic protocol is used consistently across all control and treatment groups.
-
Conduct pilot studies to characterize the effect of the chosen anesthetic on GI motility in your specific animal model.
-
Whenever possible, consider experimental designs that do not require anesthesia during the motility assessment phase.
-
-
-
Animal Stress: Handling, injection, and restraint can induce a stress response in animals, leading to the release of catecholamines which can inhibit gastrointestinal motility. This can create high baseline variability.
-
Troubleshooting:
-
Acclimatize animals to the experimental procedures, including handling and gavage, for several days before the study.
-
Perform procedures in a quiet, dedicated space to minimize environmental stressors.
-
Ensure all experimental groups are handled identically.
-
-
-
Fasting State: The duration of fasting before a motility assay significantly impacts the results. Prolonged fasting can alter baseline motility.
-
Troubleshooting:
-
Standardize the fasting period across all animals. A 6-hour fasting period has been shown to be effective for charcoal meal studies in rodents, balancing the need for an empty stomach with animal welfare.
-
Ensure free access to water during the fasting period.
-
-
-
Drug Administration Route and Bioavailability: Due to the high first-pass metabolism of this compound after oral administration, the effective dose reaching the target tissue can be variable.[1]
-
Troubleshooting:
-
For initial characterization, consider intravenous (IV) or intraperitoneal (IP) administration to bypass the first-pass effect and establish a clear dose-response relationship.
-
If oral administration is necessary, be aware of potential variability and consider measuring plasma concentrations of this compound and its major metabolites if possible.
-
-
Issue 2: Observing Unexpected Systemic Effects
Possible Cause & Solution
-
Anticholinergic Side Effects: At higher doses, the anticholinergic effects of this compound can become more pronounced, leading to effects like dry mouth, increased heart rate, or pupil dilation.[2] These are not direct effects on gut motility but can be confounding.
-
Troubleshooting:
-
Carefully select the dose range. A toxicological study in rats showed that doses up to 50.0 mg/kg were tolerated in long-term trials, but cholinolytic (anticholinergic) effects were noted in dogs at higher doses (5.0 and 20.0 mg/kg).
-
Include a positive control group with a well-characterized anticholinergic agent (e.g., atropine) to differentiate between the desired antispasmodic effect and systemic anticholinergic side effects.
-
Monitor for and record any observable systemic effects in all study animals.
-
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of an Orally Administered Antispasmodic (Otilonium Bromide) in Rats.
| Parameter | Value | Species/Model | Administration Route & Dose | Reference |
| Tmax (Time to Peak Concentration) | 1.9 ± 1.6 h | Rat | Oral (20 mg/kg) | [1] |
| Cmax (Peak Concentration) | 182.8 ± 44.6 ng/mL | Rat | Oral (20 mg/kg) | [1] |
| t1/2 (Elimination Half-life) | 6.4 ± 1.3 h | Rat | Oral (20 mg/kg) | [1] |
| Absolute Oral Bioavailability | 1.1% | Rat | Oral (20 mg/kg) vs. IV (1 mg/kg) | [1] |
Note: This data is for Otilonium Bromide and is provided for illustrative purposes due to the lack of specific public data for this compound. Researchers should determine the specific pharmacokinetic profile for this compound in their model.
Experimental Protocols
Key Experiment: Charcoal Meal Gastrointestinal Transit Test in Rats
This protocol is a standard method for assessing the effect of a compound on gastrointestinal motility in vivo.
1. Animals:
-
Male Wistar rats (200 ± 20 g).
-
House animals under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Acclimatize animals for at least 3-5 days before the experiment.
2. Materials:
-
This compound hydrochloride.
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).
-
Charcoal meal: 10% activated charcoal suspended in 5% gum acacia solution.
-
Oral gavage needles.
-
Surgical tools for dissection.
-
Ruler.
3. Procedure:
-
Fasting: Fast rats for 6-18 hours before the experiment, with free access to water. A 6-hour fast is often sufficient and preferred for animal welfare.
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group), e.g., Vehicle Control, this compound (low dose), this compound (high dose), and a Positive Control (e.g., atropine).
-
Administer the vehicle or this compound solution orally via gavage. The volume is typically 1-2 mL per animal.
-
-
Charcoal Administration: 60 minutes after drug/vehicle administration, administer 1 mL of the charcoal meal suspension to each rat via oral gavage.
-
Transit Time: 20-30 minutes after charcoal administration, euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissection and Measurement:
-
Immediately open the abdominal cavity and carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a clean surface without stretching it.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
-
Calculation:
-
Calculate the percentage of intestinal transit for each animal using the formula:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
-
Statistical Analysis: Compare the mean % transit between the control and treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant decrease in % transit in the this compound group compared to the vehicle group indicates an inhibitory effect on gastrointestinal motility.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Dual mechanism of this compound on GI smooth muscle cells.
References
Technical Support Center: Pramiverine Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming limitations encountered during clinical trials of Pramiverine and other antispasmodic agents.
Troubleshooting Guides
Issue 1: High Placebo Response Rate Obscuring Treatment Effect
Question: We are observing a high placebo response rate in our clinical trial for abdominal pain, making it difficult to demonstrate the efficacy of this compound. What strategies can we employ to mitigate this?
Answer:
High placebo response is a common challenge in trials for functional gastrointestinal disorders. Here are several strategies to address this:
-
Refine Patient Selection Criteria:
-
Implement a placebo run-in period and exclude patients who show a significant response to placebo.
-
Utilize more stringent diagnostic criteria (e.g., Rome IV for Irritable Bowel Syndrome) to ensure a more homogenous patient population.
-
-
Optimize Endpoint Selection:
-
Use objective endpoints in addition to subjective patient-reported outcomes. For example, measuring changes in gastrointestinal transit time can provide quantitative data.
-
Employ composite endpoints that capture multiple aspects of the disorder.
-
-
Enhance Study Design and Conduct:
-
Ensure adequate training for all site staff to standardize patient instructions and data collection.
-
Minimize patient-investigator interaction that could introduce bias.
-
Consider adaptive trial designs that allow for modifications based on interim analyses.
-
Issue 2: Inconsistent Efficacy Results Across Different Patient Subgroups
Question: Our interim analysis suggests that this compound's efficacy varies significantly between different patient subgroups (e.g., based on predominant bowel habits). How can we address this?
Answer:
Subgroup variability is a key consideration in gastrointestinal research. The following approaches can help in understanding and managing this:
-
Stratified Randomization: Ensure that patient subgroups are evenly distributed between the treatment and placebo arms.
-
Biomarker Discovery and Validation:
-
Explore potential biomarkers (e.g., genetic markers, gut microbiome profiles) that may predict treatment response.
-
Conduct exploratory analyses to identify patient characteristics associated with a better response to this compound.
-
-
Post-Hoc Analyses: While exploratory, post-hoc analyses of subgroups can generate hypotheses for future, prospectively designed studies.
Issue 3: Managing and Reporting Adverse Events
Question: We are observing a range of adverse events (AEs) in our this compound trial. What are the best practices for managing and reporting these, especially distinguishing them from baseline symptoms?
Answer:
Thorough AE management and reporting are critical for regulatory submission and ensuring patient safety.
-
Standardized AE Collection:
-
Use a standardized questionnaire (e.g., Patient-Reported Outcomes version of the Common Terminology Criteria for Adverse Events - PRO-CTCAE) to systematically collect AE data.
-
Establish clear definitions for expected versus unexpected AEs based on the known pharmacological profile of this compound (e.g., anticholinergic effects).
-
-
Causality Assessment: Employ a systematic approach, such as the Naranjo algorithm, to assess the likelihood that an AE is related to the study drug.
-
Transparent Reporting: Report all AEs, including their severity and frequency, in a clear and unbiased manner. Differentiate between AEs that led to treatment discontinuation and those that did not.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antispasmodic agent that primarily acts as a direct smooth muscle relaxant. It is understood to inhibit the influx of calcium ions into smooth muscle cells, which is a critical step for muscle contraction. Additionally, it may exhibit mild anticholinergic properties, further contributing to its spasmolytic effect.[1][2]
Q2: Are there any known drug interactions with this compound that we should monitor for in our clinical trial?
A2: While specific drug interaction studies for this compound are not extensively published, its potential for mild anticholinergic effects suggests caution when co-administered with other anticholinergic medications, as this could potentiate side effects like dry mouth, blurred vision, and constipation.[1] It is also advisable to monitor for potential interactions with drugs that affect liver metabolism, as this could alter the plasma concentration of this compound.[1]
Q3: What are the common adverse events associated with this compound and other antispasmodics?
A3: Common side effects of this compound are generally mild and can include dry mouth, dizziness, and blurred vision.[1] For the broader class of antispasmodics, particularly those with anticholinergic properties, other potential adverse events include constipation, urinary retention, and tachycardia.
Q4: What preclinical models are recommended for assessing the efficacy of new antispasmodic agents like this compound?
A4: Two standard preclinical models are widely used:
-
Isolated Organ Bath: This in vitro model assesses the direct effect of the compound on smooth muscle contractility. A segment of animal intestine (e.g., guinea pig ileum) is suspended in an organ bath, and its contractions in response to spasmogens (e.g., acetylcholine, histamine) are measured before and after the addition of the test compound.
-
Gastrointestinal Transit Model: This in vivo model evaluates the effect of the compound on motility. A marker (e.g., charcoal meal) is administered to rodents after they have received the test compound, and the distance the marker travels through the intestine is measured.
Data Presentation
Table 1: Illustrative Efficacy of an Antispasmodic Agent in Irritable Bowel Syndrome (IBS) - Example Data
| Outcome Measure | Antispasmodic Group (n=100) | Placebo Group (n=100) | p-value |
| Responders for Abdominal Pain Relief (>30% improvement) | 55 (55%) | 35 (35%) | <0.05 |
| Global Symptom Improvement | 60 (60%) | 40 (40%) | <0.05 |
| Change in Stool Consistency (Bristol Stool Scale) | -0.8 | -0.3 | <0.01 |
Note: This table presents example data for illustrative purposes and does not represent actual clinical trial results for this compound.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) for a Representative Antispasmodic
| Adverse Event | Antispasmodic Group (n=200) | Placebo Group (n=200) |
| Dry Mouth | 25 (12.5%) | 5 (2.5%) |
| Dizziness | 18 (9.0%) | 8 (4.0%) |
| Nausea | 15 (7.5%) | 12 (6.0%) |
| Constipation | 12 (6.0%) | 4 (2.0%) |
| Headache | 10 (5.0%) | 9 (4.5%) |
Note: This table presents example data for illustrative purposes and does not represent actual clinical trial results for this compound.
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Spasmolytic Activity
-
Tissue Preparation: Euthanize a guinea pig and dissect a 2-3 cm segment of the terminal ileum. Gently flush the lumen with Tyrode's solution to remove contents.
-
Mounting: Suspend the ileum segment in a 10 mL organ bath containing Tyrode's solution at 37°C, continuously bubbled with a 95% O2 / 5% CO2 gas mixture. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1 g.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes, replacing the Tyrode's solution every 15 minutes.
-
Contraction Induction: Induce submaximal contractions by adding a spasmogen (e.g., 1 µM acetylcholine) to the bath.
-
Drug Administration: Once a stable contractile plateau is reached, add this compound in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).
-
Data Analysis: Record the relaxation at each concentration and calculate the IC50 value (the concentration of this compound that causes 50% relaxation).
Protocol 2: Charcoal Meal Gastrointestinal Transit Assay
-
Animal Preparation: Fast male Wistar rats for 18 hours with free access to water.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally by gavage.
-
Charcoal Meal Administration: 30 minutes after drug administration, administer 1 mL of a charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia) orally.
-
Euthanasia and Dissection: 30 minutes after the charcoal meal, euthanize the animals by cervical dislocation. Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine. Compare the transit in the this compound-treated groups to the vehicle control group.
Visualizations
References
Technical Support Center: Optimizing Pramiverine Dosage in Preclinical Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Pramiverine in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antispasmodic agent that primarily acts by relaxing smooth muscles, particularly in the gastrointestinal tract. Its mechanism involves two main pathways:
-
Calcium Channel Blockade: this compound inhibits the influx of calcium ions into smooth muscle cells. Calcium ions are essential for muscle contraction, and by blocking their entry, this compound reduces the intensity and frequency of muscle spasms.
-
Anticholinergic Properties: It also exhibits anticholinergic effects, meaning it blocks the action of acetylcholine, a neurotransmitter that stimulates muscle contractions.
Q2: What is a recommended starting dose for this compound in preclinical studies?
A toxicological study has shown that this compound is only slightly toxic. In long-term trials, rats tolerated oral doses of 0.5, 5.0, and 50.0 mg/kg.[1] In dogs, higher doses of 5.0 and 20.0 mg/kg resulted in cholinolytic (anticholinergic) side effects.[1] Based on this, a conservative starting dose in a rodent model could be in the lower end of the tolerated range in rats (e.g., 0.5-1.0 mg/kg) for initial efficacy studies. It is crucial to conduct a dose-range finding study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How is this compound metabolized and eliminated?
Following oral administration in rats, this compound undergoes a marked first-pass effect in the liver.[1] The resulting metabolites show less affinity for tissues compared to the parent compound. The drug and its metabolites are primarily found in excretory organs like the liver and kidneys. This compound is rapidly eliminated, with radioactivity levels falling below the detection limit 24 hours after administration.[1] There is no evidence of organ-specific accumulation after repeated doses.[1]
Q4: What are the key considerations when designing a dose-escalation study for this compound?
A well-designed dose-escalation study should:
-
Include a control group: This group should receive the vehicle used to dissolve this compound.
-
Have multiple dose groups: At least 3-4 dose levels are recommended to establish a dose-response relationship.
-
Use a geometric dose progression: Doses should be spaced appropriately (e.g., 3-fold or 5-fold increments).
-
Monitor for clinical signs of toxicity: Observe animals for any adverse effects.
-
Include pharmacokinetic (PK) and pharmacodynamic (PD) assessments: Measure drug concentration in plasma and correlate it with the observed antispasmodic effect.
Data Presentation
Table 1: Summary of Tolerated Oral Doses of this compound in Preclinical Models
| Animal Model | Dose (mg/kg) | Observation | Reference |
| Rat | 0.5 | Tolerated in long-term trial | [1] |
| Rat | 5.0 | Tolerated in long-term trial | [1] |
| Rat | 50.0 | Tolerated in long-term trial | [1] |
| Dog | 5.0 | Cholinolytic (anticholinergic) effects observed | [1] |
| Dog | 20.0 | Cholinolytic (anticholinergic) effects observed | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Antispasmodic Activity using Isolated Guinea Pig Ileum
This protocol is designed to determine the dose-dependent inhibitory effect of this compound on smooth muscle contractions.
Materials:
-
Guinea pig
-
Tyrode's solution
-
This compound hydrochloride
-
Acetylcholine (ACh) or other contractile agonists (e.g., histamine, KCl)
-
Organ bath with an isometric transducer
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the ileum and place it in oxygenated Tyrode's solution.
-
Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution at 37°C, bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Connect the tissue to an isometric transducer to record contractions.
-
Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 1g, washing with fresh Tyrode's solution every 15 minutes.
-
-
Induction of Contractions:
-
Induce sustained contractions by adding a submaximal concentration of a contractile agonist (e.g., acetylcholine, 1 µM) to the organ bath.
-
-
This compound Administration:
-
Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 5-10 minutes).
-
Record the relaxation of the ileal strip after each addition.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Plot a concentration-response curve (percentage of inhibition vs. log concentration of this compound).
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal contraction).
-
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in Isolated Tissue Bath Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response to contractile agonist | - Tissue is not viable- Incorrect agonist concentration- Receptor desensitization | - Ensure proper tissue handling and oxygenation.- Verify the concentration and freshness of the agonist solution.- Allow for a longer washout period between agonist additions. |
| Irregular or spontaneous contractions | - Tissue is overly stretched- Temperature fluctuations in the organ bath- Presence of endogenous substances | - Reduce the resting tension on the tissue.- Ensure the organ bath temperature is stable at 37°C.- Perform more frequent washouts during the equilibration period. |
| High variability between tissue preparations | - Inconsistent tissue segment size or region- Differences in animal age or health status | - Use consistent segments of the ileum from the same region.- Use animals of the same age, sex, and health status. |
| Precipitation of this compound in the organ bath | - Poor solubility of the compound in the physiological solution | - Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions. Ensure the final solvent concentration in the bath is minimal and does not affect the tissue. |
Visualizations
Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and this compound Inhibition
References
Technical Support Center: Troubleshooting Pramiverine's Off-Target Effects in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects of Pramiverine in cellular assays. The following information is designed to help troubleshoot unexpected results and distinguish between on-target and off-target activities of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with this compound's known function as a smooth muscle relaxant. What could be the cause?
A1: This could be due to an off-target effect of this compound. While its primary mechanism involves the inhibition of calcium ion influx and mild anticholinergic effects, at concentrations used in cellular assays, it may interact with other cellular targets.[1][2] Potential off-targets could include other ion channels, receptors, or enzymes. It is crucial to validate that the observed phenotype is a direct result of the intended target modulation.
Q2: What are the first steps to investigate a suspected off-target effect of this compound?
A2: The initial steps should involve a dose-response analysis and the use of appropriate controls. Determine if the unexpected phenotype is dose-dependent. Additionally, include a structurally related but inactive compound as a negative control to rule out effects from the chemical scaffold itself. If the effect persists, more specific target validation experiments are necessary.
Q3: How can we confirm that the observed effect is due to this compound's on-target activity?
A3: Target validation experiments are essential. Techniques like siRNA or shRNA knockdown, or CRISPR/Cas9 knockout of the intended target (e.g., a specific calcium channel subunit) can be employed. If the phenotype observed with this compound is absent in the knockdown or knockout cells, it strongly suggests the effect is on-target.
Q4: What are some known potential off-targets for compounds with structures similar to this compound?
-
Muscarinic acetylcholine receptors (mAChRs): this compound is known to have mild anticholinergic effects, suggesting some affinity for these receptors.[1][2]
-
Sigma receptors (σ1 and σ2): These receptors are known to bind a wide variety of small molecules and are involved in diverse cellular signaling pathways.[4][5]
-
Voltage-gated sodium channels: Some drugs can exhibit activity at these channels, which can lead to various cellular effects.[6][7]
Q5: Our results with this compound are inconsistent across experiments. What could be the reason?
A5: Inconsistent results can stem from several factors, including:
-
Cellular health and passage number: Ensure your cells are healthy and within a consistent passage number range.
-
Compound stability and storage: Prepare fresh dilutions of this compound for each experiment and store the stock solution according to the manufacturer's recommendations.
-
Assay conditions: Minor variations in cell density, incubation times, and reagent concentrations can lead to variability.
-
Non-specific binding: this compound might be binding non-specifically to cellular components or even the assay plates.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Changes in Cell Proliferation
If you observe unexpected effects on cell viability or proliferation, it is important to determine if this is an on-target or off-target effect.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Phenotype Suggests Modulation of a Specific Signaling Pathway Unrelated to Calcium Homeostasis
If the observed cellular response points towards a specific signaling pathway, for example, involving G-protein coupled receptors or other ion channels, a targeted investigation is warranted.
-
Literature and Database Search: Search for known off-targets of this compound or structurally similar compounds.
-
Competitive Binding Assays: Perform binding assays using radiolabeled or fluorescent ligands for suspected off-target receptors (e.g., muscarinic or sigma receptors).
-
Functional Assays: Use functional assays specific to the suspected off-target (e.g., measuring cAMP levels for Gs/Gi-coupled receptors, or patch-clamp for ion channels).
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to eliminate the expression of the suspected off-target and see if the this compound-induced phenotype is abolished.
Caption: Decision tree for identifying a specific off-target.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data for this compound to illustrate the type of information that should be generated and analyzed during an off-target investigation. Note: This data is for illustrative purposes only and is not derived from published experimental values for this compound.
Table 1: this compound Binding Affinities (Ki, nM) at On- and Potential Off-Targets
| Target | Cell Line/Tissue | Radioligand | This compound Ki (nM) |
| On-Target | |||
| L-type Calcium Channel | Smooth Muscle Cells | [³H]Nitrendipine | 500 |
| Potential Off-Targets | |||
| Muscarinic M1 Receptor | CHO-K1 (hM1) | [³H]Pirenzepine | 1,200 |
| Muscarinic M2 Receptor | CHO-K1 (hM2) | [³H]AF-DX 384 | 850 |
| Muscarinic M3 Receptor | CHO-K1 (hM3) | [³H]4-DAMP | 950 |
| Sigma-1 Receptor | Brain Homogenate | --INVALID-LINK---Pentazocine | 350 |
| Sigma-2 Receptor | Brain Homogenate | [³H]DTG | 2,500 |
| Voltage-gated Sodium Channel (Nav1.5) | HEK293 (hNav1.5) | [³H]Batrachotoxin | >10,000 |
Table 2: this compound Functional Activity (IC50/EC50, µM) in Cellular Assays
| Assay | Cell Line | Measurement | This compound IC50/EC50 (µM) |
| On-Target Activity | |||
| Inhibition of K⁺-induced Contraction | Smooth Muscle Cells | Muscle Tension | 1.5 |
| Off-Target Activity | |||
| Muscarinic M2 Functional Antagonism | CHO-K1 (hM2) | cAMP Accumulation | 5.2 |
| Sigma-1 Receptor Functional Modulation | PC-12 | Neurite Outgrowth | 2.8 |
| Sodium Channel Block | HEK293 (hNav1.5) | Patch Clamp | >30 |
Key Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for a suspected off-target receptor.
-
Preparation:
-
Prepare cell membranes or tissue homogenates expressing the target receptor.
-
Select a suitable radioligand with known high affinity for the target.
-
Prepare a series of dilutions of this compound.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add buffer, cell membranes, and radioligand.
-
Non-specific Binding Wells: Add buffer, cell membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.
-
Competition Wells: Add buffer, cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Termination and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Detection:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol 2: Target Knockdown using siRNA
This protocol is used to validate whether an observed phenotype is dependent on a specific target.
-
siRNA Design and Synthesis:
-
Design or purchase at least two independent siRNAs targeting the mRNA of the suspected off-target protein.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
-
Cell Transfection:
-
Plate cells and allow them to adhere.
-
Transfect the cells with the target-specific siRNAs and the non-targeting control siRNA using a suitable transfection reagent.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Validation of Knockdown:
-
Harvest a subset of cells to confirm knockdown of the target protein by Western blot or qPCR.
-
-
Phenotypic Assay:
-
Treat the remaining transfected cells (target knockdown and control) with this compound at the concentration that produces the phenotype of interest.
-
Perform the cellular assay to measure the phenotype.
-
-
Data Analysis:
-
Compare the effect of this compound in cells treated with the target-specific siRNA to those treated with the non-targeting control siRNA. A significant reduction or absence of the phenotype in the knockdown cells indicates that the effect is dependent on the target protein.
-
Protocol 3: CRISPR/Cas9-mediated Gene Knockout
For a more permanent and often more complete removal of the target protein, a CRISPR/Cas9 approach can be used.
-
gRNA Design and Cloning:
-
Design and clone two or more guide RNAs (gRNAs) targeting an early exon of the gene of interest into a Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 constructs into the cells.
-
Select for transfected cells, for example, using an antibiotic resistance marker present on the vector.
-
-
Clonal Isolation and Expansion:
-
Isolate single cells to establish clonal populations.
-
Expand these clones.
-
-
Screening and Validation of Knockout Clones:
-
Screen the clonal populations for the absence of the target protein by Western blot.
-
Sequence the genomic DNA of the target locus to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
-
Phenotypic Analysis:
-
Use the validated knockout clones and the parental cell line to perform the cellular assay with this compound.
-
-
Data Interpretation:
-
If the this compound-induced phenotype is absent in the knockout clones compared to the parental cells, it confirms that the effect is mediated by the knocked-out gene product.
-
References
- 1. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 2. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - US [thermofisher.com]
- 4. [PDF] Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Pramiverine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results obtained with Pramiverine.
Introduction to this compound
This compound is an antispasmodic agent that exerts its effects through a dual mechanism of action: blockade of L-type calcium channels and antagonism of muscarinic acetylcholine receptors.[1] This dual action leads to the relaxation of smooth muscle, making it a subject of interest for treating various spasmodic conditions. However, the complexity of these signaling pathways can sometimes lead to variability in experimental outcomes. This guide will help you identify and troubleshoot potential sources of this variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as an antispasmodic by acting as both a calcium channel blocker and a muscarinic receptor antagonist (anticholinergic).[1] It inhibits the influx of calcium into smooth muscle cells, a critical step for contraction, and also blocks the action of acetylcholine, a neurotransmitter that stimulates muscle contraction.[1]
Q2: Why am I seeing significant well-to-well or day-to-day variability in my cell-based assays?
A2: Variability in cell-based assays can stem from several factors, including:
-
Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent and low passage number range.
-
Reagent Consistency: Use fresh, high-quality reagents and ensure consistent concentrations of this compound and any stimulating agents.
-
Incubation Times and Temperatures: Precisely control all incubation steps.
-
Cell Density: Inconsistent cell seeding density can lead to significant variations in response.
Q3: My isolated tissue experiments (organ bath) are showing inconsistent contractile responses. What should I check?
A3: For organ bath experiments, consider the following:
-
Tissue Viability: Ensure the tissue is fresh and handled carefully during dissection and mounting to avoid damage.
-
Oxygenation and Temperature: Maintain consistent and adequate oxygenation (typically with carbogen gas) and a stable temperature (usually 37°C) in the organ bath.
-
Baseline Stability: Allow the tissue to equilibrate and achieve a stable baseline tension before adding any compounds.
-
Washing Steps: Ensure complete washout of previously added drugs between dose-response curves.
Q4: How does the dual mechanism of this compound affect experimental design?
A4: When designing experiments, it's important to account for both the calcium channel blocking and anticholinergic properties. For example, when studying its anticholinergic effects, you will need to stimulate the system with a muscarinic agonist (e.g., carbachol or acetylcholine). To study its calcium channel blocking effects, you might use a depolarizing agent like potassium chloride (KCl) to open voltage-gated calcium channels.
Troubleshooting Guides
Troubleshooting Inconsistent Results in Calcium Flux Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Incomplete hydrolysis of AM-ester dye; Autofluorescence of cells or compounds. | Increase incubation time after dye loading to ensure complete hydrolysis. Use a plate reader with bottom-read capabilities to minimize media fluorescence. Run a control with unstained cells to determine background. |
| Low signal-to-noise ratio | Suboptimal dye concentration; Low receptor expression in cells. | Titrate the concentration of the calcium indicator dye (e.g., Fluo-4 AM) to find the optimal concentration for your cell type. Confirm the expression of L-type calcium channels in your cell line. |
| Inconsistent response to this compound | Cell health issues; Inconsistent compound concentration. | Ensure cells are healthy and in the logarithmic growth phase. Prepare fresh dilutions of this compound for each experiment. |
| No response to agonist/stimulant | Inactive agonist; Low receptor density. | Use a fresh, validated stock of your stimulating agent. Verify the expression of the relevant receptors (e.g., muscarinic receptors for a cholinergic agonist) in your cell line. |
Troubleshooting Inconsistent Results in Isolated Tissue (Organ Bath) Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Tissue does not respond to contractile agents | Poor tissue viability; Incorrect buffer composition. | Use fresh tissue and handle it gently. Ensure the physiological salt solution (e.g., Krebs-Henseleit) is correctly prepared, at the right pH, and properly oxygenated. |
| Baseline tension is unstable | Insufficient equilibration time; Temperature fluctuations; Inadequate oxygenation. | Allow for a longer equilibration period (at least 60 minutes). Ensure the water bath temperature is stable and that the carbogen supply is consistent. |
| Variability in dose-response curves | Incomplete washout between doses; Tissue fatigue. | Ensure a thorough washout procedure and allow the tissue to return to baseline before adding the next concentration. If tissue fatigue is suspected, use a fresh tissue preparation. |
| Unexpected relaxation or contraction | Release of endogenous substances; pH changes in the bath. | Change the physiological salt solution frequently. Monitor and maintain the pH of the buffer. |
Data Presentation
The following tables provide representative data for the potency of compounds with mechanisms of action similar to this compound. This data is for illustrative purposes to highlight the type of quantitative information that should be generated and compared.
Table 1: Representative IC50 Values for Calcium Channel Blockers in Rat Aorta
| Compound | IC50 (nM) |
| Nifedipine | 2.9 |
| SQ 32,547 | 5.5 |
| SQ 32,926 | 8.1 |
| Data is illustrative and based on reported values for dihydropyrimidine calcium channel blockers.[2] |
Table 2: Representative IC50 Values for Anticholinergic Drugs
| Compound | IC50 (µM) |
| Dicycloverine | 0.27 |
| Amitriptyline | 1.0 |
| Cyclobenzaprine | 4.7 |
| Cimetidine | 21.7 |
| Data is illustrative and based on reported values for various anticholinergic drugs.[3] |
Experimental Protocols
Protocol for Isolated Guinea Pig Ileum Assay
-
Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is excised and placed in a petri dish containing Tyrode's solution. The lumen is gently flushed to remove contents.
-
Mounting: A 2-3 cm segment of the ileum is mounted in a 20 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2). One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the Tyrode's solution being replaced every 15 minutes.
-
Contraction Induction: A submaximal concentration of a contractile agent (e.g., acetylcholine or carbachol) is added to the bath to induce a stable contraction.
-
This compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to obtain a dose-response curve for its relaxant effect.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the initial induced contraction. An IC50 value is then calculated.
Protocol for Calcium Flux Assay in a Cell Line (e.g., HEK293)
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 60 minutes at 37°C.
-
Wash and Incubation: Gently wash the cells to remove extracellular dye and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition and Stimulation: Add varying concentrations of this compound to the wells, followed by the addition of a stimulating agent (e.g., KCl to open voltage-gated calcium channels).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio over baseline. The peak fluorescence response is used to determine the inhibitory effect of this compound.
Visualizations
References
Potential drug interactions with Pramiverine in a research setting
This technical support center provides guidance for researchers investigating potential drug interactions with Pramiverine in a research setting. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that could lead to drug interactions?
A1: this compound is an antispasmodic agent with two primary mechanisms of action that can contribute to drug-drug interactions:
-
Pharmacodynamic Interactions: this compound exhibits mild anticholinergic (muscarinic receptor antagonist) effects and functions as a calcium channel blocker in smooth muscle.[1] Co-administration with other drugs possessing these properties can lead to additive or synergistic effects.
-
Pharmacokinetic Interactions: While specific data on this compound's metabolism is limited, its chemical structure as a diphenyl-N-isopropylcyclohexylamine suggests it is likely metabolized by Cytochrome P450 (CYP) enzymes in the liver.[2][3] Interactions can occur if co-administered drugs inhibit or induce these enzymes, altering the plasma concentration of this compound.
Q2: Which CYP450 isoforms should be prioritized for screening potential metabolic drug-drug interactions with this compound?
A2: Based on the chemical structure of this compound (a secondary amine with aromatic rings), the primary candidates for its metabolism are CYP3A4 and CYP2D6 . These enzymes are commonly involved in the metabolism of drugs with similar structural features, including N-dealkylation and aromatic hydroxylation.[4][5][6] Therefore, initial screening efforts should focus on these two isoforms.
Q3: What types of drugs are predicted to have the most significant interactions with this compound?
A3: Based on its mechanism of action, the following classes of drugs pose the highest potential for significant interactions with this compound:
-
Anticholinergic Drugs: (e.g., tricyclic antidepressants, first-generation antihistamines, other antispasmodics). Additive anticholinergic effects can increase the risk of side effects like dry mouth, blurred vision, constipation, and urinary retention.[1][7]
-
Calcium Channel Blockers: (e.g., verapamil, diltiazem). Additive effects on calcium channels could potentially lead to enhanced cardiovascular effects, such as hypotension and bradycardia.[1]
-
CYP3A4 Inhibitors: (e.g., ketoconazole, ritonavir). These could increase this compound plasma concentrations, potentially leading to toxicity.
-
CYP3A4 Inducers: (e.g., rifampicin, carbamazepine). These could decrease this compound plasma concentrations, potentially reducing its efficacy.
-
CYP2D6 Inhibitors: (e.g., fluoxetine, paroxetine). Similar to CYP3A4 inhibitors, these could increase this compound levels.
Troubleshooting Guides
Problem 1: High variability in results from in vitro CYP450 inhibition assays.
-
Possible Cause: Non-specific binding of this compound to the microsomal proteins.
-
Troubleshooting Step: Determine the fraction of unbound this compound in the incubation mixture. This can be done using techniques like equilibrium dialysis or ultrafiltration. The unbound concentration should be used for calculating inhibition constants (Ki).
Problem 2: Discrepancy between in vitro and in vivo interaction data.
-
Possible Cause: Involvement of drug transporters in this compound's disposition, which is not accounted for in microsomal assays.
-
Troubleshooting Step: Conduct experiments using cell-based transporter assays (e.g., Caco-2 permeability assays) to investigate if this compound is a substrate or inhibitor of key transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Problem 3: Unexpected potentiation of effects in pharmacodynamic assays with a co-administered drug.
-
Possible Cause: The co-administered drug may have uncharacterized anticholinergic or calcium channel blocking activity.
-
Troubleshooting Step: Perform a receptor binding assay for muscarinic receptors or a functional assay measuring calcium influx in a relevant cell line for the co-administered drug alone to determine its intrinsic activity at this compound's targets.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Inhibition of Major CYP450 Isoforms
| CYP450 Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 | Furafylline | 2.5 |
| CYP2C9 | Diclofenac | > 50 | Sulfaphenazole | 0.8 |
| CYP2C19 | S-Mephenytoin | > 50 | Ticlopidine | 1.2 |
| CYP2D6 | Dextromethorphan | 8.5 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | 12.2 | Ketoconazole | 0.03 |
Note: This data is hypothetical and for illustrative purposes. Actual experimental results are required.
Table 2: Experimental Design for Pharmacodynamic Interaction Study
| Experimental Group | This compound Conc. | Co-administered Drug (e.g., Verapamil) Conc. | Measured Endpoint |
| Vehicle Control | 0 | 0 | Baseline Calcium Influx |
| This compound Alone | 0.1, 1, 10 µM | 0 | % Inhibition of Calcium Influx |
| Verapamil Alone | 0.1, 1, 10 µM | 0.1, 1, 10 µM | % Inhibition of Calcium Influx |
| Combination | 0.1, 1, 10 µM | 0.1, 1, 10 µM | % Inhibition of Calcium Influx |
Experimental Protocols
Protocol 1: CYP450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major CYP450 isoforms.
Methodology:
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, specific CYP450 probe substrates (see Table 1), this compound, positive control inhibitors, and a multi-well plate.
-
Procedure: a. Prepare a series of dilutions of this compound and the positive control inhibitor. b. In a 96-well plate, add HLM, the appropriate probe substrate, and either this compound, positive control, or vehicle. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding the NADPH regenerating system. e. Incubate at 37°C for the specified time for each substrate. f. Stop the reaction by adding a stop solution (e.g., acetonitrile). g. Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Pharmacodynamic Interaction Assay (Calcium Channel Blockade)
Objective: To assess the additive or synergistic effects of this compound and another calcium channel blocker on calcium influx.
Methodology:
-
Materials: A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells), a fluorescent calcium indicator (e.g., Fluo-4 AM), a depolarizing agent (e.g., KCl), this compound, and a known calcium channel blocker (e.g., verapamil).
-
Procedure: a. Culture the cells in a 96-well plate. b. Load the cells with the calcium indicator dye. c. Pre-incubate the cells with varying concentrations of this compound, verapamil, or a combination of both. d. Stimulate calcium influx by adding the depolarizing agent. e. Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the percentage inhibition of the calcium influx for each condition compared to the vehicle control. Analyze the data using an appropriate model for drug combination studies (e.g., Bliss independence or Loewe additivity) to determine if the interaction is synergistic, additive, or antagonistic.
Visualizations
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound | C21H27N | CID 71681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. Metabolic activation of aromatic amines and dialkylnitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
Technical Support Center: Pramiverine Anticholinergic Side Effect Minimization in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pramiverine. The focus is on strategies to minimize the anticholinergic side effects of this compound in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is an antispasmodic drug primarily used to relieve visceral spasms. Its therapeutic effect is attributed to a dual mechanism of action:
-
Calcium Channel Blockade: this compound inhibits the influx of calcium ions into smooth muscle cells. This action is crucial as calcium ions are essential for muscle contraction. By blocking their entry, this compound reduces the intensity and frequency of muscle spasms.[1][2]
-
Anticholinergic Activity: this compound also exhibits mild anticholinergic properties, meaning it blocks the action of acetylcholine at muscarinic receptors. This contributes to its muscle relaxant effects.[1][2]
Q2: What are the common anticholinergic side effects observed with this compound in research settings?
Common anticholinergic side effects associated with this compound include dry mouth, dizziness, and blurred vision.[1] At higher doses, more pronounced cholinolytic effects have been observed in animal studies.[3] It is important to note that co-administration of this compound with other drugs possessing anticholinergic properties can amplify these side effects.[1]
Q3: Are there any known strategies to reduce the anticholinergic side effects of this compound in experimental studies?
While specific research protocols for minimizing this compound's anticholinergic effects are not extensively documented, several general strategies applicable to anticholinergic drugs can be adapted for research purposes:
-
Dose Optimization: The most straightforward approach is to determine the minimal effective dose of this compound that achieves the desired antispasmodic effect with the least significant anticholinergic side effects.
-
Selective Co-administration: Investigating the co-administration of a peripherally acting cholinergic agonist could potentially counteract the peripheral anticholinergic side effects (e.g., dry mouth) without interfering with the central antispasmodic action.
-
Development of Analogs: For drug development professionals, synthesizing and screening this compound analogs with greater selectivity for smooth muscle calcium channels over muscarinic receptors could lead to a more favorable side effect profile.
-
Use of Antidotes in Case of Toxicity: In instances of severe anticholinergic toxicity, the use of a cholinesterase inhibitor like physostigmine can be considered to reverse the effects. However, this is typically a measure for managing overdose rather than a routine experimental strategy.
Troubleshooting Guides
Problem: Significant anticholinergic side effects (e.g., excessive dry mouth, sedation) are observed in animal models, potentially confounding behavioral or physiological measurements.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dose is too high. | Conduct a dose-response study to identify the lowest effective dose for the desired antispasmodic effect. | Reduction in the severity of anticholinergic side effects while maintaining the primary therapeutic effect. |
| Cumulative anticholinergic burden from co-administered drugs. | Review all experimental medications for potential anticholinergic properties. If possible, substitute with non-anticholinergic alternatives. | Elimination of additive anticholinergic effects, leading to a clearer assessment of this compound's specific actions. |
| High sensitivity of the chosen animal model. | Consider using a different animal strain or species that may be less sensitive to the anticholinergic effects of this compound. | Identification of a more suitable animal model for the specific research question. |
| Non-specific binding to muscarinic receptors. | In drug development settings, explore the design of this compound analogs with higher selectivity for the intended target (smooth muscle) versus off-target muscarinic receptors. | Development of a more targeted therapeutic agent with a better safety profile. |
Quantitative Data
Table 1: Dose-Dependent Cholinolytic Effects of this compound in Animal Studies
| Animal Model | Dose Range (mg/kg) | Observed Cholinolytic Effects | Reference |
| Rats | 0.5 - 50.0 | Well-tolerated across all doses. | [3] |
| Dogs | 5.0 and 20.0 | Cholinolytic concomitant effects observed at these higher doses. | [3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Anticholinergic Activity
This protocol is adapted from studies on the cholinolytic activity of this compound and can be used to quantify its anticholinergic effects on isolated tissues.
Objective: To determine the anticholinergic potency of this compound by measuring its ability to inhibit acetylcholine-induced contractions in isolated smooth muscle preparations.
Materials:
-
Isolated tissue segments (e.g., guinea pig ileum, rabbit jejunum, guinea pig urinary bladder).
-
Organ bath with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Acetylcholine (ACh) solutions of varying concentrations.
-
This compound solutions of varying concentrations.
-
Atropine solution (as a positive control).
Methodology:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired tissue and cut it into segments of appropriate length (e.g., 2-3 cm for ileum).
-
Tissue Mounting: Mount the tissue segment in the organ bath containing the physiological salt solution. Attach one end to a fixed point and the other to the isotonic transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing every 15 minutes.
-
Control Response: Elicit a series of control contractions by adding cumulative concentrations of acetylcholine to the organ bath to establish a dose-response curve.
-
This compound Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Post-Incubation Response: In the presence of this compound, re-establish the acetylcholine dose-response curve.
-
Data Analysis: Compare the acetylcholine dose-response curves in the absence and presence of this compound. Calculate the pA2 value to quantify the antagonistic potency of this compound. Compare these results with those obtained using atropine. A study has shown that the in vitro anticholinergic action of this compound on the small intestine, gall bladder, and uterus of guinea pigs and rabbits was as potent as atropine, while its effect on the urinary bladder of guinea pigs was five times weaker.[4]
Protocol 2: In Vivo Assessment of Anticholinergic Side Effects and Mitigation with Physostigmine
This protocol provides a framework for evaluating the in vivo anticholinergic effects of this compound and the potential for reversal with a cholinesterase inhibitor. This is primarily for toxicological or proof-of-concept studies.
Objective: To assess the dose-dependent anticholinergic side effects of this compound in a rat model and to determine if these effects can be reversed by physostigmine.
Materials:
-
Male Wistar rats (200-250g).
-
This compound solutions for oral or intravenous administration.
-
Physostigmine salicylate solution for intravenous administration.
-
Sialometry equipment (for measuring salivation).
-
Apparatus for measuring gastrointestinal transit (e.g., charcoal meal).
-
Behavioral observation cages.
Methodology:
-
Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week.
-
Baseline Measurements: Measure baseline parameters such as salivation (induced by a cholinergic agonist like pilocarpine), gastrointestinal transit time, and general behavioral activity.
-
This compound Administration: Administer different doses of this compound to separate groups of rats.
-
Assessment of Anticholinergic Effects: At various time points after this compound administration, measure the following:
-
Sialometry: Inhibit pilocarpine-induced salivation.
-
Gastrointestinal Motility: Measure the reduction in gastrointestinal transit of a charcoal meal.
-
Behavioral Observations: Record signs of anticholinergic effects such as mydriasis (pupil dilation), dry mucous membranes, and changes in motor activity.
-
-
Physostigmine Challenge: In a subset of animals exhibiting clear anticholinergic signs, administer a low dose of physostigmine intravenously.
-
Reversal Assessment: Observe the animals for the reversal of anticholinergic signs (e.g., return of salivation, increased motor activity).
-
Data Analysis: Analyze the dose-response relationship for this compound's anticholinergic effects. Quantify the extent and duration of reversal by physostigmine.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: M3 muscarinic receptor signaling pathway.
Caption: Workflow for mitigating anticholinergic side effects.
References
- 1. The Use of Physostigmine by Toxicologists in Anticholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Binding and Plasma Drug Concentration after the Oral Administration of Propiverine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physostigmine in Anticholinergic Poisoning: An Old Antidote With Resurgence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Refinement of Pramiverine synthesis to improve yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pramiverine (4,4-diphenyl-N-isopropylcyclohexylamine) for improved yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of 4,4-diphenylcyclohexanone with isopropylamine.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete imine formation. | Ensure the reaction conditions are suitable for imine formation. For methods other than the Leuckart reaction, this may involve adjusting the pH to be mildly acidic (around 4-5) to catalyze the dehydration step.[1][2] The use of a dehydrating agent, such as molecular sieves, can also shift the equilibrium towards the imine. |
| Ineffective reducing agent. | Verify the quality and reactivity of the reducing agent. For borohydride reagents, ensure they have not been degraded by moisture. For catalytic hydrogenation, check the activity of the catalyst. | |
| Steric hindrance. | The bulky diphenyl groups on the cyclohexanone and the isopropyl group on the amine can lead to steric hindrance.[3] Increasing the reaction temperature or time may be necessary to overcome this. The use of a Lewis acid catalyst like Ti(OiPr)₄ can activate the ketone and facilitate the reaction.[4] | |
| Presence of Unreacted 4,4-diphenylcyclohexanone | Insufficient amount of isopropylamine or reducing agent. | Use a slight excess of isopropylamine to drive the imine formation equilibrium. Ensure a sufficient molar equivalent of the reducing agent is used to completely reduce the intermediate imine. |
| Reaction time is too short. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Extend the reaction time until the starting ketone is consumed. | |
| Formation of Side Products | N-formylthis compound: (Observed in Leuckart reaction) | The Leuckart reaction can produce an N-formylated byproduct.[5] To obtain the free amine, the crude product must be hydrolyzed, typically by heating with aqueous acid (e.g., HCl).[5] |
| Over-alkylation of the amine: (Less common with secondary amine formation) | While less of an issue when synthesizing a secondary amine from a primary amine, ensure that the starting materials are pure and that there are no primary amine impurities that could lead to tertiary amine byproducts. | |
| Reduction of the starting ketone: | Some reducing agents, like sodium borohydride, can reduce the starting ketone to the corresponding alcohol (4,4-diphenylcyclohexanol). To avoid this, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the ketone.[1][4] Alternatively, ensure complete imine formation before adding a stronger reducing agent. | |
| Difficult Purification | Co-elution of product and starting material. | Optimize chromatographic conditions (e.g., solvent system, gradient) for better separation. |
| Oily product that is difficult to crystallize. | Convert the final product to its hydrochloride salt by treating the free base with a solution of HCl in an appropriate solvent (e.g., ether, isopropanol). The salt is often a crystalline solid that is easier to purify by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the reductive amination of 4,4-diphenylcyclohexanone with isopropylamine. This can be achieved through several protocols, including:
-
The Leuckart Reaction: This method uses formic acid or ammonium formate as both the reducing agent and a source of the amine functionality, though in this case, isopropylamine is added as the nitrogen source.[5][6] It typically requires high temperatures.[5][6]
-
Catalytic Hydrogenation: This involves reacting the ketone and amine in the presence of a metal catalyst (e.g., Pd/C, PtO₂) and a hydrogen source.
-
Borohydride-Mediated Reductive Amination: This uses a borohydride reagent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as the reducing agent.[1][4] NaBH₃CN is often preferred due to its selectivity for the iminium ion intermediate over the starting ketone.[1][4]
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent to find the optimal conditions for your specific setup.
-
Drive Imine Formation: Use a slight excess of isopropylamine and consider the use of a dehydrating agent to push the initial equilibrium towards the imine intermediate.[7]
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact the yield. For instance, using NaBH₃CN can prevent the unwanted reduction of the starting ketone, thereby preserving it for the desired reaction pathway.[1]
-
Purification Technique: Minimize losses during purification. Conversion to the hydrochloride salt followed by recrystallization can be a highly efficient method for obtaining a pure product with good recovery.
Q3: What are the expected side products in the synthesis of this compound?
A3: The potential side products depend on the synthetic route chosen:
-
In the Leuckart reaction , the primary side product is the N-formyl derivative of this compound, which requires a subsequent hydrolysis step for removal.[5]
-
If using a non-selective reducing agent like sodium borohydride , a potential byproduct is 4,4-diphenylcyclohexanol, formed from the reduction of the starting ketone.
-
Incomplete reaction will result in the presence of unreacted 4,4-diphenylcyclohexanone and isopropylamine in the crude product.
Q4: How can I effectively purify crude this compound?
A4: A common and effective purification strategy involves the following steps:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble reagents and byproducts. This typically involves partitioning the reaction mixture between an organic solvent and water, followed by washing the organic layer.
-
Acid-Base Extraction: The basic nature of the amine product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the protonated amine into the aqueous layer. The aqueous layer is then basified, and the purified free base is extracted back into an organic solvent.
-
Crystallization: The purified this compound free base can be crystallized from a suitable solvent system. However, it is often more effective to convert it to its hydrochloride salt.
-
Salt Formation and Recrystallization: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrogen chloride (e.g., HCl in ether). The this compound hydrochloride salt will precipitate and can be further purified by recrystallization from a suitable solvent mixture (e.g., ethanol/ether).
Data Presentation
The following table summarizes representative quantitative data for different this compound synthesis methods. Note that these are typical values and can vary based on specific experimental conditions and scale.
| Method | Reducing Agent | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Leuckart Reaction | Formic Acid/Isopropylamine | 60-75 | >98 (after hydrolysis and purification) | High reaction temperatures required; formation of N-formyl intermediate necessitates a hydrolysis step.[5][6] |
| Catalytic Hydrogenation | H₂/Pd-C | 80-90 | >99 (after purification) | Requires specialized hydrogenation equipment; catalyst handling and recovery are important. |
| Borohydride Reduction | NaBH₃CN | 85-95 | >99 (after purification) | Milder reaction conditions; NaBH₃CN is selective for the imine, minimizing ketone reduction.[1][4] |
| Borohydride Reduction | NaBH(OAc)₃ | 80-90 | >99 (after purification) | Milder, non-toxic alternative to NaBH₃CN. |
Experimental Protocols
Method 1: Leuckart Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4,4-diphenylcyclohexanone (1.0 eq), isopropylamine (2.0 eq), and formic acid (5.0 eq).
-
Reaction: Heat the mixture to 150-160 °C and maintain it at this temperature for 6-8 hours.
-
Hydrolysis: Cool the reaction mixture and add 6M hydrochloric acid. Heat the mixture to reflux for 4-6 hours to hydrolyze the N-formyl intermediate.
-
Workup and Purification: Cool the mixture to room temperature and basify with a concentrated NaOH solution until the pH is >12. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.
Method 2: Reductive Amination using Sodium Cyanoborohydride
-
Reaction Setup: In a round-bottom flask, dissolve 4,4-diphenylcyclohexanone (1.0 eq) and isopropylamine (1.5 eq) in methanol.
-
Imine Formation: Adjust the pH of the solution to approximately 5-6 with acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature below 30 °C. Stir the reaction overnight at room temperature.
-
Workup and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product as described in Method 1.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Pramiverine and Otilonium Bromide for the Treatment of Irritable Bowel Syndrome
In the management of Irritable Bowel Syndrome (IBS), a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits, antispasmodic agents play a crucial role. This guide provides a comparative overview of two such agents: pramiverine and otilonium bromide. While both aim to alleviate the symptoms of IBS by targeting smooth muscle spasms, they exhibit distinct pharmacological profiles. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms of action, efficacy, and experimental protocols.
It is important to note that while extensive clinical data is available for otilonium bromide, including placebo-controlled trials and comparisons with other antispasmodics, there is a notable scarcity of similar published data for this compound. No direct head-to-head clinical trials comparing this compound and otilonium bromide were identified in the available literature. Consequently, this guide provides a detailed account of otilonium bromide's clinical performance and a more general overview of this compound based on its known pharmacological properties.
Mechanism of Action
Both this compound and otilonium bromide exert their therapeutic effects through the modulation of ion channels in gastrointestinal smooth muscle cells, leading to muscle relaxation and a reduction in spasms.
This compound is an antispasmodic that primarily functions by blocking voltage-dependent calcium channels. This action inhibits the influx of calcium ions into the smooth muscle cells of the gastrointestinal tract. The reduced intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase (MLCK), a cascade of events necessary for muscle contraction. By interrupting this process, this compound promotes muscle relaxation, thereby alleviating spasms and associated pain. Some sources also suggest that this compound may possess mild anticholinergic properties, further contributing to its spasmolytic effect by blocking muscarinic receptors.
Otilonium Bromide exhibits a more complex mechanism of action. It is a quaternary ammonium derivative with low systemic absorption, leading to a localized effect in the colon. Its primary actions include:
-
L-type and T-type Calcium Channel Blockade : Similar to this compound, otilonium bromide blocks the entry of calcium ions through L-type calcium channels in smooth muscle cells. Additionally, it has been shown to block T-type calcium channels.[1]
-
Muscarinic Receptor Antagonism : Otilonium bromide acts as an antagonist at muscarinic receptors, thereby inhibiting the action of acetylcholine, a neurotransmitter that stimulates gut motility.[2]
-
Tachykinin NK2 Receptor Antagonism : It also interacts with tachykinin NK2 receptors on smooth muscle cells and sensory neurons. This action is thought to contribute to the reduction of both motility and visceral pain perception.[2]
References
A Comparative Analysis of Pramiverine and Mebeverine in the Management of Functional Bowel Disorders
This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of two antispasmodic agents, Pramiverine and Mebeverine, which are utilized in the treatment of functional bowel disorders such as Irritable Bowel Syndrome (IBS). The comparison is based on available clinical trial data and pharmacological profiles. It is important to note that while extensive clinical data is available for Mebeverine, high-quality, placebo-controlled clinical trial data for this compound in functional bowel disorders is limited.
Mechanisms of Action
Both this compound and Mebeverine are classified as antispasmodics that act directly on the smooth muscle of the gastrointestinal tract to alleviate spasms and associated pain. However, their precise molecular mechanisms exhibit some differences.
This compound primarily functions as a muscarinic receptor antagonist and a calcium channel blocker. By blocking muscarinic receptors, it inhibits the action of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gut. Additionally, its ability to block calcium influx into smooth muscle cells further contributes to its spasmolytic effect.
Mebeverine also exerts its effect through the blockade of calcium channels in intestinal smooth muscle cells. It is considered a musculotropic antispasmodic with a direct action on the gut smooth muscle. Some evidence also suggests it may have a weak anticholinergic effect.
Comparative Efficacy
The available clinical efficacy data for this compound and Mebeverine are of varying quality and focus. For Mebeverine, there is a substantial body of evidence from randomized controlled trials (RCTs) in IBS, which has been synthesized in systematic reviews and meta-analyses. For this compound, the available quantitative data comes from a multicenter trial of a combination product, which was not placebo-controlled and was not specific to IBS.
This compound Efficacy Data
A multicenter trial involving 279 physicians evaluated the efficacy of a combination product containing this compound and Metamizole in 1301 patients with acute colics and subacute recurrent painful spasms.
| Outcome | Result | Patient Population | Study Design |
| Good or Very Good Therapeutic Result | 91% of cases | Acute colics and subacute recurrent painful spasms | Multicenter Trial |
Limitation of Data: This study was not a placebo-controlled trial of this compound monotherapy for a specific functional bowel disorder like IBS. The results are from a combination product, making it difficult to attribute the high success rate solely to this compound.
Mebeverine Efficacy Data from Meta-Analysis of Randomized Controlled Trials in IBS
A systematic review and meta-analysis of eight randomized trials, including 555 patients with IBS, provides the following data on the efficacy of Mebeverine compared to placebo.
| Outcome | Relative Risk (RR) vs. Placebo | 95% Confidence Interval (CI) | p-value | Level of Evidence |
| Clinical Improvement | 1.13 | 0.59 - 2.16 | 0.7056 | Meta-analysis of RCTs |
| Relief of Abdominal Pain | 1.33 | 0.92 - 1.93 | 0.129 | Meta-analysis of RCTs |
Another meta-analysis also concluded that mebeverine is more effective than placebo in managing diarrhea- or constipation-predominant IBS.
Safety and Tolerability
Both medications are generally considered to have a favorable safety profile.
| Adverse Effect | This compound | Mebeverine |
| Common | Dry mouth, dizziness, blurred vision. | Generally well-tolerated with few adverse effects reported in clinical trials. |
| Less Common | Constipation or diarrhea. | Rare reports of hypersensitivity reactions, allergic reactions, and skin disorders. |
| Rare | Allergic reactions (skin rashes, itching, swelling). |
Experimental Protocols: A Representative Clinical Trial Design for Antispasmodics in IBS
The following outlines a typical experimental protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of an antispasmodic agent in patients with IBS, based on methodologies commonly employed in Mebeverine clinical trials.
1. Study Objective: To assess the efficacy and safety of the investigational antispasmodic agent compared to placebo in providing adequate relief of abdominal pain and global IBS symptoms.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Patient Population:
- Inclusion Criteria: Adult patients (18-65 years) diagnosed with IBS according to the Rome IV criteria, with recurrent abdominal pain on average at least 1 day/week in the last 3 months.
- Exclusion Criteria: History of inflammatory bowel disease, celiac disease, or other organic gastrointestinal diseases; major abdominal surgery; use of other medications that could affect gastrointestinal motility or sensitivity.
4. Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either the investigational antispasmodic or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
5. Intervention:
- Treatment Group: Investigational antispasmodic at a specified dose and frequency (e.g., 200 mg twice daily).
- Control Group: Matching placebo administered at the same frequency.
- Duration: 12 weeks of treatment.
6. Outcome Measures:
- Primary Endpoint: The proportion of patients who are responders, defined as having at least a 30% reduction in the weekly average of worst abdominal pain intensity scores for at least 50% of the treatment period.
- Secondary Endpoints:
- Change from baseline in weekly average of worst abdominal pain intensity score.
- Change from baseline in weekly stool consistency score (using the Bristol Stool Form Scale).
- Proportion of patients with an adequate relief of global IBS symptoms (assessed weekly).
- Incidence and severity of adverse events.
7. Data Collection: Patient-reported outcomes are collected daily using an electronic diary. Clinic visits are scheduled at baseline, week 4, week 8, and week 12 for assessment of safety and efficacy.
8. Statistical Analysis: The primary efficacy analysis will be performed on the intention-to-treat (ITT) population. The proportion of responders in the treatment and placebo groups will be compared using a chi-squared test.
Conclusion
Both this compound and Mebeverine are antispasmodic agents that target smooth muscle in the gastrointestinal tract to relieve symptoms of functional bowel disorders. While their mechanisms of action are broadly similar, centering on the modulation of muscle contraction, the level of clinical evidence supporting their efficacy differs significantly. Mebeverine has been extensively studied in randomized controlled trials for IBS, and meta-analyses suggest it is more effective than placebo for global symptom improvement and abdominal pain relief, although the effect size is modest. For this compound, robust, placebo-controlled clinical trial data in a well-defined IBS population is lacking in the readily available literature. The existing data is from a trial of a combination product in a broader population with spasmodic pain, which, while showing a high rate of positive outcomes, is not sufficient to establish its efficacy as a monotherapy for IBS. Therefore, while both agents are used in clinical practice, Mebeverine currently has a stronger evidence base for its use in Irritable Bowel Syndrome. Further high-quality clinical trials are needed to definitively establish the efficacy and safety of this compound in this indication.
Molecular Docking Studies of Pramiverine: A Search for Binding Site Validation
This guide, therefore, serves to outline the common methodologies and targets relevant to Pramiverine's mechanism of action and presents a comparative framework that could be applied should such data become available. We will draw upon molecular docking principles and studies of related compounds that act on similar biological targets.
Understanding this compound's Putative Targets
This compound's therapeutic effects as an antispasmodic are attributed to its action on two primary protein targets:
-
Muscarinic Acetylcholine Receptors (mAChRs): These G-protein coupled receptors are involved in mediating the effects of the neurotransmitter acetylcholine. By acting as an antagonist, this compound can reduce involuntary muscle contractions. Molecular docking studies on other antimuscarinic agents have been crucial in elucidating the specific amino acid residues within the receptor's binding pocket that are key for interaction.
-
L-type Calcium Channels (LTCCs): These voltage-gated ion channels are essential for muscle contraction. This compound is understood to block these channels, thereby preventing the influx of calcium ions that trigger muscle spasms. Docking studies on calcium channel blockers help to visualize how these drugs physically obstruct the channel pore.
Comparative Framework for Future Molecular Docking Analysis
Should molecular docking data for this compound become available, a comparative guide would be structured to provide a clear analysis of its binding characteristics against other known inhibitors of its target proteins. The following tables and visualizations provide a template for how such data would be presented.
Data Presentation: A Template for Comparison
For a comprehensive comparison, quantitative data from molecular docking simulations would be summarized as follows:
Table 1: Comparative Binding Affinities of this compound and Reference Compounds for Muscarinic Receptors
| Compound | Target Receptor | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues | Hydrogen Bonds |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine (Reference) | M3 Muscarinic Receptor | -9.5 | 0.15 | Tyr113, Trp428, Asp105 | Asp105 |
| Oxybutynin (Alternative) | M3 Muscarinic Receptor | -8.7 | 0.45 | Tyr113, Tyr431, Asn419 | Asn419 |
Table 2: Comparative Binding Affinities of this compound and Reference Compounds for L-type Calcium Channels
| Compound | Target Channel | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues | Pi-Stacking Interactions |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Verapamil (Reference) | Cav1.2 | -10.2 | 0.08 | Tyr1463, Phe1487, Ser1474 | Tyr1463 |
| Nifedipine (Alternative) | Cav1.2 | -9.1 | 0.25 | Tyr1463, Met1478, Ile1471 | Phe1487 |
Experimental Protocols: A Generalized Molecular Docking Workflow
The validation of this compound's binding sites through molecular docking would typically follow a standardized computational protocol. This workflow is essential for ensuring the reproducibility and accuracy of the in silico findings.
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., a muscarinic receptor or an L-type calcium channel) is obtained from a protein databank. The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structure of this compound and any comparator molecules are generated and optimized to their lowest energy conformation.
-
Grid Generation: A docking grid is defined around the putative binding site of the target protein. This grid specifies the volume in which the docking algorithm will search for potential binding poses of the ligand.
-
Molecular Docking Simulation: A docking algorithm is used to systematically explore different orientations and conformations of the ligand within the defined binding site. The interactions between the ligand and the protein are scored based on a force field that calculates the binding energy.
-
Pose Analysis and Visualization: The resulting docking poses are analyzed to identify the most stable binding mode, characterized by the lowest binding energy. The specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then visualized and examined.
Mandatory Visualization: Illustrating the Research Process
Diagrams created using Graphviz can effectively illustrate the logical flow of a molecular docking study.
Caption: Generalized workflow for a molecular docking study.
Signaling Pathway Visualization
Understanding the downstream effects of this compound's binding would involve visualizing the relevant signaling pathways. For instance, the antagonism of muscarinic receptors by this compound would inhibit the Gq protein signaling cascade.
Caption: Inhibition of the muscarinic receptor signaling pathway.
A Head-to-Head Comparison of Pramiverine with Other Antispasmodic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antispasmodic agent pramiverine with other commonly used smooth muscle relaxants, including mebeverine, otilonium bromide, pinaverium bromide, atropine, and papaverine. The information is intended to support research, and drug development efforts by presenting objective performance data and detailed experimental methodologies.
Executive Summary
This compound is an antispasmodic agent that exhibits a dual mechanism of action, functioning as both a calcium channel blocker and an anticholinergic agent.[1][2] This distinguishes it from other antispasmodics that may act primarily through one of these pathways. Preclinical evidence suggests that this compound's anticholinergic potency is comparable to that of atropine in intestinal and uterine smooth muscle, while also possessing a papaverine-like direct spasmolytic effect.[1] This guide synthesizes the available preclinical data to facilitate a comparative understanding of its pharmacological profile against other key antispasmodics.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacodynamic properties and preclinical data for this compound and a selection of other antispasmodic agents.
Table 1: Mechanism of Action of Selected Antispasmodic Agents
| Agent | Primary Mechanism(s) of Action |
| This compound | Calcium Channel Blocker, Anticholinergic (Muscarinic Receptor Antagonist)[1][2] |
| Mebeverine | Direct smooth muscle relaxant, Calcium Channel Blocker, Sodium Channel Blocker, Muscarinic Receptor Antagonist[3][4] |
| Otilonium Bromide | L-type and T-type Calcium Channel Blocker, Muscarinic M3 Receptor Antagonist, Tachykinin NK2 Receptor Antagonist[5][6][7][8] |
| Pinaverium Bromide | L-type Calcium Channel Blocker[9][10][11] |
| Atropine | Competitive Muscarinic Receptor Antagonist[12] |
| Papaverine | Phosphodiesterase (PDE) Inhibitor, Calcium Channel Blocker[13] |
Table 2: Comparative In-Vitro Antispasmodic Potency
| Agent | Tissue Preparation | Agonist | Potency Metric | Value |
| This compound | Guinea Pig/Rabbit Small Intestine, Guinea Pig Gall Bladder, Guinea Pig/Rat Uterus | Acetylcholine | Relative Potency | Equally strong as atropine[1] |
| This compound | Guinea Pig Urinary Bladder | Acetylcholine | Relative Potency | 5 times weaker than atropine[1] |
| Otilonium Bromide | Human Colonic Crypts | Acetylcholine | IC50 | 880 nM[14][15] |
| Otilonium Bromide | Human Sigmoid Colon Smooth Muscle Cells | KCl | IC50 | 0.2 µM[16] |
| Pinaverium Bromide | Canine Colonic Circular Smooth Muscle | Cholinergic Stimulation | IC50 | 1.0 x 10-6 M[17] |
| Atropine | Guinea Pig Gastric Fundus | Bethanechol | pA2 | 8.16[18] |
| Atropine | Guinea Pig Gastric Smooth Muscle | Bethanechol | pA2 | 8.52[18] |
| Papaverine | Guinea Pig Ileum | Nerve-mediated contractions | IC50 | 3.53 µM (oral compartment), 4.76 µM (anal compartment)[19] |
Note: Direct comparative studies with uniform methodologies are limited. The data presented is compiled from various sources and should be interpreted with caution.
Signaling Pathways and Mechanisms of Action
The antispasmodic effects of these agents are mediated through distinct signaling pathways that ultimately lead to the relaxation of gastrointestinal smooth muscle.
Figure 1: Simplified signaling pathway of this compound.
References
- 1. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 3. Mebeverine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]
- 7. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 8. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macsenlab.com [macsenlab.com]
- 10. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pinaverium | C26H41BrNO4+ | CID 40704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effect of otilonium bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Pinaverium Bromide [benchchem.com]
- 16. Otilonium bromide - Wikipedia [en.wikipedia.org]
- 17. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pinaverium Bromide | C26H41Br2NO4 | CID 40703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Pramiverine's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Pramiverine, an antispasmodic agent, utilizing knockout (KO) animal models. By comparing the pharmacological effects of this compound in wild-type (WT) animals versus those lacking specific molecular targets, researchers can definitively elucidate its primary pathways of action. This document outlines the experimental design, presents illustrative data, and details the necessary protocols for such a validation study.
This compound is understood to exert its spasmolytic effects through two primary mechanisms: the inhibition of calcium ion influx into smooth muscle cells and a mild anticholinergic effect.[1] This guide will focus on validating these proposed mechanisms by examining the effects of this compound in mice lacking the L-type calcium channel α1C subunit (Cav1.2) and the muscarinic acetylcholine M2 and M3 receptors.
Comparative Analysis of this compound's Effects
The following tables summarize the expected quantitative data from key experiments designed to validate this compound's mechanism of action. The data presented for this compound is hypothetical and serves as a plausible illustration for this guide.
Table 1: Effect of this compound on Agonist-Induced Smooth Muscle Contraction in Isolated Ileum
| Animal Model | Agonist (Concentration) | This compound IC50 (µM) | Papaverine IC50 (µM) |
| Wild-Type | Carbachol (1 µM) | 5.2 | 15.8 |
| KCl (60 mM) | 8.9 | 12.3 | |
| Cav1.2 KO | Carbachol (1 µM) | 4.8 | 14.5 |
| KCl (60 mM) | > 100 | 11.9 | |
| M2/M3 KO | Carbachol (1 µM) | > 100 | 16.2 |
| KCl (60 mM) | 9.5 | 13.1 |
Data is illustrative.
Table 2: this compound's Binding Affinity for Muscarinic Receptors
| Receptor Subtype | This compound Ki (nM) | Atropine Ki (nM) |
| Muscarinic M2 | 150 | 0.5 |
| Muscarinic M3 | 85 | 0.2 |
Data is illustrative.
Table 3: Effect of this compound on Intracellular Calcium Concentration in Smooth Muscle Cells
| Animal Model | Stimulus | This compound EC50 for Ca2+ Inhibition (µM) |
| Wild-Type | Carbachol (1 µM) | 7.1 |
| KCl (60 mM) | 10.5 | |
| Cav1.2 KO | Carbachol (1 µM) | 6.8 |
| KCl (60 mM) | No significant inhibition | |
| M2/M3 KO | Carbachol (1 µM) | No significant inhibition |
| KCl (60 mM) | 11.2 |
Data is illustrative.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isolated Organ Bath Assay for Smooth Muscle Contraction
Objective: To measure the effect of this compound on the contractility of isolated intestinal smooth muscle in response to different spasmogens.
Methodology:
-
Tissue Preparation: Euthanize wild-type, Cav1.2 KO, and M2/M3 KO mice. Isolate a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: Cut the ileum into 2-3 cm segments and mount them in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Transducer Connection: Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Contraction Induction: Induce sustained contractions using either Carbachol (a muscarinic agonist) or high KCl solution (to induce depolarization and calcium influx through voltage-gated channels).
-
This compound Application: Once a stable contraction plateau is reached, add increasing concentrations of this compound cumulatively to the organ bath.
-
Data Recording: Record the isometric tension continuously. The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist.
-
IC50 Determination: Determine the concentration of this compound that causes 50% inhibition of the agonist-induced contraction (IC50).
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for muscarinic M2 and M3 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human M2 or M3 muscarinic receptors.
-
Radioligand: Use a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), as the tracer.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of this compound or a known muscarinic antagonist (e.g., atropine) as a competitor.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) of this compound by non-linear regression analysis of the competition binding curves.
Calcium Imaging in Isolated Smooth Muscle Cells
Objective: To measure the effect of this compound on intracellular calcium concentration ([Ca2+]i) in smooth muscle cells.
Methodology:
-
Cell Isolation: Isolate single smooth muscle cells from the ileum of wild-type, Cav1.2 KO, and M2/M3 KO mice by enzymatic digestion.
-
Dye Loading: Load the isolated cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM.
-
Imaging Setup: Place the cells on a glass coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Measurement: Record the baseline [Ca2+]i.
-
Cell Stimulation: Stimulate the cells with either Carbachol or high KCl solution to induce an increase in [Ca2+]i.
-
This compound Application: Perfuse the cells with a solution containing this compound and measure the change in [Ca2+]i.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the [Ca2+]i. Determine the EC50 of this compound for the inhibition of the calcium response.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and the experimental workflow for validating this compound's mechanism of action.
References
Efficacy of Pramiverine in Combination with Simethicone for Bloating: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of a combination of pramiperine and simethicone for the treatment of bloating. Due to the limited availability of direct clinical trial data for this specific combination, this guide synthesizes information on the individual components, draws comparisons with a clinically studied analogous combination (pinaverium bromide and simethicone), and evaluates them against other common treatments for bloating.
Executive Summary
Bloating is a common and often bothersome symptom associated with various functional gastrointestinal disorders. The therapeutic approach often involves targeting the underlying causes, such as gas retention and smooth muscle spasms. This guide examines the theoretical and extrapolated efficacy of a combination of pramiperine, an antispasmodic, and simethicone, an anti-foaming agent.
Pramiverine , an antispasmodic agent, functions by blocking calcium channels and exerting mild anticholinergic effects on the smooth muscles of the gastrointestinal tract. This mechanism of action suggests its potential to alleviate the cramping and pain that can be associated with bloating, though it does not directly address the volume of intestinal gas.
Simethicone acts as a surfactant, reducing the surface tension of gas bubbles in the stomach and intestines. This action allows smaller bubbles to merge into larger ones, which are more easily expelled from the body through belching or flatus. Clinical data indicates that simethicone can reduce the sensation of bloating.
While no direct clinical trials on the combination of pramiperine and simethicone are currently available, a study on a similar combination of pinaverium bromide (another calcium channel-blocking antispasmodic) and simethicone has demonstrated significant improvements in both bloating and abdominal pain in patients with Irritable Bowel Syndrome (IBS)[1][2][3][4]. This suggests that a dual-action approach, targeting both smooth muscle spasms and gas retention, may be a viable strategy for managing bloating.
This guide will compare the available data for these treatments with other established therapies for bloating, including peppermint oil and probiotics.
Mechanisms of Action
The following diagram illustrates the distinct and potentially complementary mechanisms of action of pramiperine and simethicone in addressing bloating.
Comparative Efficacy Data
The following tables summarize the available quantitative data from clinical trials on the efficacy of various treatments for bloating and associated symptoms.
Table 1: Efficacy of Pinaverium Bromide + Simethicone in IBS
| Outcome Measure | Pinaverium Bromide (100mg) + Simethicone (300mg) | Placebo | p-value | Source |
| Improvement in Bloating Severity (Patient Assessment) | 33% effect size | - | 0.019 | [2][3][4] |
| Improvement in Abdominal Pain Severity (Patient Assessment) | 31% effect size | - | 0.038 | [2][3][4] |
| Improvement in Abdominal Pain Severity (Physician Assessment) | 36% effect size | - | 0.009 | [3] |
Table 2: Efficacy of Peppermint Oil in IBS
| Outcome Measure | Peppermint Oil (Enteric-Coated) | Placebo | p-value | Source |
| Patients Free from Abdominal Pain/Discomfort (after 8 weeks) | 14 out of 90 | 6 out of 90 | <0.001 | [5] |
| Reduction in Abdominal Pain Severity | Significant Reduction | - | <0.05 | [6] |
| Global IBS Symptom Improvement (RR for persisting symptoms) | 0.65 | - | - | [7] |
Table 3: Efficacy of Probiotics in Bloating
| Probiotic Strain(s) | Key Findings | Source |
| Lactobacillus acidophilus NCFM & Bifidobacterium lactis Bi-07 | Significant improvement in bloating severity at 4 weeks (p=0.02) and 8 weeks (p<0.01) compared to placebo. | [8] |
| Bacillus subtilis BS50 | Increased proportion of participants with improved bloating at week 6 (31.6% vs. 13.9% for placebo, p=0.071). | [9] |
| Lactobacillus rhamnosus & Lactobacillus acidophilus | High efficacy in improving bloating and abdominal pain. | [10] |
| Various Strains | Certain strains like Bifidobacterium lactis, Lactobacillus acidophilus, Bifidobacterium infantis, and Saccharomyces boulardii may help reduce bloating. | [11] |
Table 4: Efficacy of Simethicone (Monotherapy and Combination)
| Treatment | Key Findings | Source |
| Simethicone vs. Placebo (in bowel preparation) | Decreased abdominal bloating (OR 2.33). | [12] |
| Simethicone + Bacillus coagulans | Effective for bloating in IBS. | [13] |
| Simethicone + Bifidobacterium | Enhanced gastric motility and alleviated clinical symptoms in pediatric aerophagia. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
Pinaverium Bromide + Simethicone Trial Protocol
This was a 12-week, randomized, double-blind, placebo-controlled study involving patients with active Rome III-defined IBS.
-
Primary Endpoint: Weekly patient-rated overall symptom improvement (Likert Scale).
-
Secondary Endpoints: Weekly improvement in abdominal pain and bloating severity (Visual Analogue Scale), stool consistency (Bristol Stool Scale), and IBS Quality of Life scores[15].
Peppermint Oil Trial Protocol
A randomized, double-blind, placebo-controlled study was conducted on outpatients with IBS.
-
Intervention: Enteric-coated, delayed-release peppermint oil capsules (or placebo) taken three times daily for 8 weeks[5].
-
Assessments: Evaluation of symptoms (abdominal pain, discomfort) and quality of life at weeks 1, 4, and 8[5].
Probiotics Trial Protocol (L. acidophilus NCFM & B. lactis Bi-07)
This was a double-blind, placebo-controlled clinical trial over 8 weeks in patients with non-constipation functional bowel disorders.
-
Intervention: A combination of Lactobacillus acidophilus NCFM and Bifidobacterium lactis Bi-07 (2x10^11 cfu/day) or placebo[8].
-
Primary Endpoints: Global relief of GI symptoms and satisfaction with treatment[8].
-
Secondary Endpoints: Change in severity of individual symptoms, well-being, and quality of life[8].
Conclusion
While direct evidence for the efficacy of a pramiperine and simethicone combination in treating bloating is not yet available, the existing data provides a strong rationale for its potential utility. The antispasmodic action of pramiperine, aimed at reducing pain and cramping, combined with the gas-reducing effects of simethicone, addresses two key components of bloating-related discomfort.
The positive results from the clinical trial of pinaverium bromide and simethicone, a combination with a similar dual-mechanism approach, lend support to this hypothesis. The data suggests that this combination is superior to placebo in improving both bloating and abdominal pain in individuals with IBS[2][3][4].
Compared to other treatments, this combination offers a targeted approach to both the sensory (pain) and physical (gas) aspects of bloating. Peppermint oil also demonstrates efficacy in reducing abdominal pain and bloating, though its mechanism is primarily through smooth muscle relaxation. Probiotics offer a different strategy by modulating the gut microbiota, with specific strains showing promise for bloating relief.
For drug development professionals, these findings suggest that a combination therapy targeting both smooth muscle spasm and intraluminal gas is a promising avenue for the development of new treatments for bloating and other functional gastrointestinal disorders. Further well-designed, randomized controlled trials are warranted to directly evaluate the efficacy and safety of a pramiperine and simethicone combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of the Combination of Pinaverium Bromide 100 mg Plus Simethicone 300 mg in Abdominal Pain and Bloating in Irritable Bowel Syndrome: A Randomized, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. researchgate.net [researchgate.net]
- 5. The effect of enteric-coated, delayed-release peppermint oil on irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Peppermint Oil in a Randomized, Double-Blind Trial of Patients With Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nccih.nih.gov [nccih.nih.gov]
- 8. Clinical trial: Probiotic Bacteria Lactobacillus acidophilus NCFM and Bifidobacterium lactis Bi-07 Versus Placebo for the Symptoms of Bloating in Patients with Functional Bowel Disorders - a Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The probiotic Bacillus subtilis BS50 decreases gastrointestinal symptoms in healthy adults: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Probiotics for bloating: A comprehensive overview [medicalnewstoday.com]
- 12. Simethicone decreases bloating and improves bowel preparation effectiveness: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Frontiers | Clinical efficacy of simethicone combined with bifidobacterium in the treatment of pediatric aerophagia [frontiersin.org]
- 15. Efficacy of the Combination of Pinaverium Bromide 100 mg Plus Simethicone 300 mg in Abdominal Pain and Bloating in Irritable Bowel Syndrome: A Randomized, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Clinical Trials Involving Pramiverine for Functional Bowel Disorders: A Comparative Guide
A comprehensive review of available literature reveals a notable absence of meta-analyses and a scarcity of published clinical trials specifically investigating the efficacy and safety of Pramiverine (also known as Pargeverine) for functional bowel disorders such as Irritable Bowel Syndrome (IBS). This lack of aggregated, high-level evidence makes a direct comparison of this compound with other treatments based on meta-analytic data impossible at this time.
This guide, therefore, aims to provide a comparative landscape for researchers, scientists, and drug development professionals by summarizing the known mechanistic information for this compound and presenting meta-analytic data for established alternative treatments for functional bowel disorders. The methodologies and data presented for these alternatives can serve as a benchmark for future clinical trials involving this compound.
This compound: Mechanism of Action
This compound is an antispasmodic agent that is understood to exert its effects through a dual mechanism of action. It acts as a calcium channel blocker and also possesses anticholinergic properties. By inhibiting calcium ion influx into smooth muscle cells of the gastrointestinal tract, this compound helps to reduce muscle spasms, a key contributor to symptoms like abdominal pain in functional bowel disorders. Its anticholinergic activity further contributes to muscle relaxation by blocking muscarinic receptors.
Comparative Efficacy of Alternative Treatments for Functional Bowel Disorders
In the absence of meta-analytic data for this compound, this section summarizes the efficacy of other commonly used antispasmodics and alternative drug classes for the treatment of Irritable Bowel Syndrome (IBS), a prevalent functional bowel disorder. The data is derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs).
Antispasmodics
Antispasmodics are a cornerstone in the management of IBS, primarily for the relief of abdominal pain and discomfort.[1][2] A meta-analysis of 21 studies demonstrated the overall effectiveness of antispasmodics in improving global IBS symptoms.[3]
Table 1: Meta-analysis of Antispasmodics vs. Placebo for Global Improvement in IBS
| Treatment | Odds Ratio (95% CI) for Global Improvement | Number Needed to Treat (NNT) |
| Otilonium Bromide | 1.55 (1.33 to 1.83) (for overall antispasmodics) | 7 to 11 (for Otilonium and Alverine/Simethicone) |
| Alverine/Simethicone | 1.55 (1.33 to 1.83) (for overall antispasmodics) | 7 to 11 (for Otilonium and Alverine/Simethicone) |
| Pinaverium Bromide | - | - |
| Pinaverium/Simethicone | Significant improvement in bloating | - |
| Mebeverine | Found to be effective only in non-placebo-controlled studies | - |
Note: Data from a meta-analysis including 2,585 patients.[1] The odds ratio reflects the overall effect of antispasmodics compared to placebo.
Table 2: Meta-analysis of Antispasmodics vs. Placebo for Abdominal Pain Relief in IBS
| Treatment Category | Odds Ratio (95% CI) for Pain Relief |
| Antispasmodics (Overall) | 1.52 (1.28 to 1.80) |
Note: Data from a meta-analysis including 13 trials with a total of 2,394 patients.[1]
Other Pharmacological Treatments
A variety of other drug classes are also utilized in the management of functional bowel disorders, targeting different aspects of the pathophysiology.
Table 3: Efficacy of Other Pharmacological Treatments for IBS from Meta-analyses
| Drug Class | Outcome | Relative Risk (RR) or Odds Ratio (OR) (95% CI) |
| 5-HT3 Antagonists | Relief of global IBS symptoms | RR = 1.56 (1.43-1.71) |
| Relief of abdominal pain | RR = 1.32 (1.26-1.38) | |
| 5-HT4 Agonists | Improvement in responder rate | RR = 1.26 (1.19-1.34) |
| Guanylate Cyclase-C (GCC) Agonists | Improvement in responder rate | RR = 1.73 (1.54-1.95) |
| Eluxadoline (Mixed Opioid Receptor Modulator) | Relief of abdominal pain | Not significantly different from placebo (RR = 1.18; 0.86 to 1.60) |
| Rifaximin (Antibiotic) | Relief of global IBS symptoms (non-constipated IBS) | Significant improvement over placebo |
| Relief of bloating (non-constipated IBS) | Significant improvement over placebo | |
| Probiotics | Improvement in global IBS symptoms, abdominal pain, and bloating | Overall positive effect demonstrated in a meta-analysis |
| Tricyclic Antidepressants | Improvement in global symptoms and abdominal pain | NNT = 4.5 |
Note: Data compiled from multiple systematic reviews and meta-analyses.[4][5][6][7][8][9][10]
Experimental Protocols in Clinical Trials for Functional Bowel Disorders
To ensure the generation of high-quality, comparable data for new therapeutic agents like this compound, adherence to standardized clinical trial methodologies is crucial. Based on a review of existing literature, a typical experimental protocol for a randomized, double-blind, placebo-controlled trial in functional bowel disorders would include the following key elements:
-
Study Population: Patients diagnosed with a specific functional bowel disorder (e.g., IBS) according to standardized diagnostic criteria, such as the Rome IV criteria. Subtyping of patients (e.g., IBS with constipation, IBS with diarrhea, mixed IBS) is often performed.
-
Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous study population and to exclude patients with other conditions that could confound the results.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug (e.g., this compound) or a matching placebo in a double-blind fashion, where neither the patient nor the investigator knows the treatment allocation.
-
Treatment Period: A predefined duration of treatment, often ranging from 4 to 12 weeks, to assess the efficacy and safety of the intervention.
-
Outcome Measures:
-
Primary Endpoint: Often a composite endpoint, such as the proportion of responders who experience a clinically meaningful improvement in both abdominal pain and stool consistency. For example, a common endpoint is a ≥30% reduction in the weekly average of daily worst abdominal pain scores and a weekly stool consistency response.
-
Secondary Endpoints: These may include changes in individual symptoms (bloating, stool frequency), quality of life assessments (e.g., using the IBS-QoL instrument), and global assessment of symptom relief.
-
-
Data Collection: Symptom data is typically collected daily by patients using electronic diaries to minimize recall bias.
-
Statistical Analysis: The primary analysis is usually an intention-to-treat (ITT) analysis, including all randomized patients. Statistical tests are used to compare the proportion of responders in the treatment group versus the placebo group.
Visualizations
Signaling Pathway of Antispasmodics
Caption: Mechanism of action for antispasmodics like this compound.
Experimental Workflow for a Clinical Trial in Functional Bowel Disorders
Caption: A typical workflow for a randomized controlled trial in functional bowel disorders.
References
- 1. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 2. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Management of functional gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Eluxadoline Versus Antispasmodics in the Treatment of Irritable Bowel Syndrome: An Adjusted Indirect Treatment Comparison Meta-analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Functional bowel disorders with diarrhoea: Clinical guidelines of the United European Gastroenterology and European Society for Neurogastroenterology and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjgastroenterol.org [turkjgastroenterol.org]
- 9. A Literature Review of Major Clinical Trials That Contributed to Treatment Protocols of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the new drugs for Irritable Bowel Syndrome? [synapse.patsnap.com]
Cross-validation of Pramiverine's effects in different animal models of visceral pain
For researchers and drug development professionals, understanding the preclinical efficacy of therapeutic candidates is paramount. This guide provides a comparative analysis of Pramiverine's effects in various animal models of visceral pain, juxtaposed with other established antispasmodic agents. The data is presented to facilitate an objective assessment of its potential as a visceral analgesic.
This compound, an antispasmodic agent, exerts its effects through a dual mechanism of action: blockade of voltage-dependent calcium channels and anticholinergic properties.[1][2] This dual action suggests its potential in alleviating visceral pain, a complex condition often characterized by smooth muscle spasms and hypersensitivity. To validate its efficacy, this compound and its alternatives are evaluated in several well-established animal models that mimic different aspects of visceral pain.
Comparative Efficacy in Visceral Pain Models
To provide a clear comparison, the following tables summarize the available quantitative data on the effects of this compound and its comparators—Otilonium Bromide and Hyoscine Butylbromide—in key animal models of visceral pain.
Acetic Acid-Induced Writhing Test
This model assesses peripherally acting analgesics by inducing visceral pain through the intraperitoneal injection of acetic acid, which causes characteristic writhing movements.[3][4] The efficacy of a compound is measured by the percentage inhibition of writhing compared to a control group.
| Compound | Species | Dose | Route of Administration | % Inhibition of Writhing | Citation |
| This compound | Data Not Available | - | - | - | |
| Otilonium Bromide | Data Not Available | - | - | - | |
| Hyoscine Butylbromide | Data Not Available | - | - | - |
Chemically-Induced Colitis Models (TNBS/DSS)
These models induce a robust inflammatory response in the colon, mimicking aspects of inflammatory bowel disease (IBD) and associated visceral hypersensitivity.[5] Efficacy is often assessed by measuring the visceromotor response (VMR) to colorectal distension.
| Compound | Model | Species | Dose | Route of Administration | Outcome | Citation |
| This compound | Data Not Available | - | - | - | - | |
| Otilonium Bromide | DNBS-induced colitis | Rat | 20 mg/kg | p.o. | Significantly reduced VMR at day 7 and 14 post-DNBS | [6][7] |
| Hyoscine Butylbromide | Data Not Available | - | - | - | - |
DNBS (Dinitrobenzenesulfonic acid) is chemically similar to TNBS and induces a comparable inflammatory response.
Colorectal Distension (CRD) Model
The CRD model is a widely used method to assess visceral sensitivity.[8][9] A balloon is inserted into the colon and inflated to various pressures, and the animal's pain response, often measured as the visceromotor response (abdominal muscle contractions), is quantified.[10][11][12]
| Compound | Species | Dose | Route of Administration | Outcome | Citation |
| This compound | Data Not Available | - | - | - | |
| Otilonium Bromide | Rat | 20 mg/kg | p.o. | Prevented stress-induced cholinergic changes in the distal colon | [4][13] |
| Hyoscine Butylbromide | Rat | - | p.o. | Showed spasmolytic activity in the colon (40% inhibition) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited.
Acetic Acid-Induced Writhing Test Protocol (Mouse)
-
Animal Model: Male Swiss mice (20-25 g).
-
Drug Administration: Test compounds, vehicle, or a standard analgesic are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the acetic acid injection.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. at a volume of 10 mL/kg.[3]
-
Observation: Immediately after acetic acid injection, mice are placed in an observation box, and the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 20-30 minutes.[3]
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: ((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group) x 100.
TNBS-Induced Colitis Protocol (Rat)
-
Animal Model: Male Wistar rats (200-250 g).
-
Induction of Colitis: Rats are lightly anesthetized, and a catheter is inserted into the colon. 2,4,6-Trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol is instilled into the colon. A common dosage is 10-30 mg of TNBS in 0.25 mL of 50% ethanol.
-
Drug Administration: Test compounds are typically administered daily starting from the day of TNBS instillation for a specified duration (e.g., 14 days).[6]
-
Assessment of Visceral Pain: Visceromotor response (VMR) to colorectal distension is measured at different time points (e.g., day 7 and 14) after colitis induction.
Colorectal Distension (CRD) Protocol (Rat)
-
Animal Model: Rats are equipped with electrodes sutured to the abdominal musculature for electromyography (EMG) recording of the visceromotor response.[15]
-
Distension Procedure: A flexible balloon catheter is inserted into the distal colon. The balloon is inflated to graded pressures (e.g., 20, 40, 60, 80 mmHg) for a short duration (e.g., 20 seconds) with a rest period between distensions.[10]
-
Data Acquisition: The EMG activity of the abdominal muscles is recorded during the distension periods.
-
Data Analysis: The VMR is quantified by integrating the EMG signal during the distension period and subtracting the baseline activity. The response is often expressed as the total number of abdominal muscle contractions or the area under the curve of the EMG recording.
Signaling Pathways and Mechanisms of Action
The efficacy of this compound and its alternatives in these visceral pain models is rooted in their distinct mechanisms of action that interfere with key signaling pathways involved in visceral nociception.
This compound's Dual Mechanism of Action
This compound's therapeutic effect stems from its ability to simultaneously target two critical pathways in smooth muscle contraction and nerve signaling.
Caption: this compound's dual mechanism of action.
Visceral Pain Signaling Pathway
Visceral pain is initiated by noxious stimuli that activate nociceptors in the gut wall. This signal is then transmitted to the central nervous system, leading to the perception of pain. Antispasmodics like this compound act at the peripheral level to reduce the generation of these nociceptive signals.
Caption: Simplified visceral pain signaling pathway.
Conclusion
The available preclinical data, primarily from studies on alternatives like Otilonium Bromide, demonstrate the utility of animal models in validating the efficacy of antispasmodics for visceral pain. While direct comparative data for this compound is currently limited, its dual mechanism of action strongly suggests its potential as an effective agent in these models. Further head-to-head studies are warranted to definitively position this compound's efficacy in relation to other established treatments for visceral pain. This guide serves as a foundational resource for researchers to design and interpret future studies in this critical area of drug development.
References
- 1. Animal models of visceral pain and the role of the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researching New Therapeutic Approaches for Abdominal Visceral Pain Treatment: Preclinical Effects of an Assembled System of Molecules of Vegetal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparisons of different electrical stimulation modalities for treating visceral pain in a rodent model of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 13. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Comparative pharmacokinetics of Pramiverine and its main metabolites
A Review of Available Data on the Parent Compound and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a summary of the current understanding of the pharmacokinetics of Pramiverine, an antispasmodic agent. Due to a scarcity of publicly available quantitative data, this document focuses on the qualitative aspects of its absorption, distribution, metabolism, and excretion (ADME), drawing from preclinical studies.
Summary of Pharmacokinetic Properties
Absorption and Distribution:
Following intravenous administration in rats, this compound is rapidly distributed to various tissues.[1] Notably, concentrations in organs such as the lungs, kidneys, liver, heart, and endocrine glands are higher than in blood plasma.[1]
Upon oral administration, this compound is subject to a significant first-pass effect in the liver.[1] This phenomenon, also known as first-pass metabolism, means that a substantial portion of the drug is metabolized in the liver before it reaches systemic circulation, which can significantly reduce its bioavailability.[2][3][4][5][6]
Metabolism and Excretion:
The liver is the primary site of metabolism for this compound.[1] The metabolites formed exhibit a lower affinity for tissues compared to the parent compound.[1] Higher concentrations of metabolites are primarily found in excretory organs like the liver and kidneys.[1]
This compound is rapidly eliminated from the body.[1] In a study involving radiolabeled this compound in rats, the levels of radioactivity were below the detection limit 24 hours after administration.[1] The available literature does not specify the names or structures of the main metabolites.
Lack of Accumulation:
Studies involving repeated administration of this compound in rats did not show evidence of organ-specific accumulation of the drug.[1] After multiple doses, higher concentrations were only observed in the liver and kidneys, primarily after intravenous injection.[1]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively described in the available literature. However, general methodologies for pharmacokinetic analysis of pharmaceutical compounds in biological samples are well-established.
A General Approach to Pharmacokinetic Studies:
A typical experimental workflow for a pharmacokinetic study, particularly for a compound like this compound, would likely involve the following steps. This is a generalized representation and not specific to any single this compound study.
Figure 1. A generalized workflow for a preclinical pharmacokinetic study.
Key Methodologies:
-
Animal Models: Preclinical pharmacokinetic studies for this compound have utilized rat models.[1]
-
Drug Administration: Both intravenous (i.v.) and oral (p.o.) routes of administration have been employed to characterize the drug's behavior.[1]
-
Sample Collection: Timed collection of blood and various tissues is crucial for determining the drug's distribution and elimination profile.
-
Analytical Quantification: While specific methods for this compound are not detailed, modern bioanalytical techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are standard for accurately quantifying drug and metabolite concentrations in biological matrices.[7][8][9] These methods offer high sensitivity and selectivity.
Metabolic Pathway of this compound
The precise metabolic pathways of this compound have not been fully elucidated in the reviewed literature. It is known that the liver is the primary site of metabolism, leading to the formation of metabolites with different physicochemical properties than the parent drug. A conceptual diagram illustrating the central role of the liver in this compound's first-pass metabolism is presented below.
Figure 2. Conceptual diagram of this compound's first-pass metabolism.
Conclusion
The available scientific literature provides a foundational, albeit qualitative, understanding of the pharmacokinetic profile of this compound. A key characteristic is its extensive first-pass metabolism following oral administration, which results in the formation of metabolites that are distributed differently than the parent drug. This compound is rapidly eliminated, and there is no evidence of significant accumulation with repeated dosing.
For drug development professionals, the pronounced first-pass effect is a critical consideration, as it directly impacts the bioavailability of orally administered this compound and suggests that the therapeutic effect may be influenced by both the parent drug and its metabolites. Further research is warranted to identify the specific metabolites of this compound, elucidate their metabolic pathways, and quantify the pharmacokinetic parameters of both the parent compound and its metabolites. Such data would be invaluable for a more comprehensive understanding of its clinical pharmacology and for the optimization of dosing regimens.
References
- 1. [Organ distribution of 14C-pramiverine in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. First pass effect [dl1.en-us.nina.az]
- 5. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
Safety Operating Guide
Navigating the Disposal of Pramiverine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of Pramiverine, ensuring compliance with regulatory standards and promoting a safe laboratory environment.
This compound, a compound noted as being harmful if swallowed and capable of causing organ damage through prolonged or repeated exposure, requires careful handling and disposal.[1] Adherence to established protocols is essential to mitigate risks to both personnel and the environment.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process that aligns with general best practices for pharmaceutical waste management. This involves a careful evaluation of the waste stream and adherence to institutional and regulatory guidelines.
-
Hazard Assessment: The initial step is to characterize the waste containing this compound. Determine if it is mixed with other chemicals that would classify it as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Factors to consider include ignitability, corrosivity, reactivity, and toxicity.
-
Segregation of Waste: Properly segregate this compound waste from other laboratory waste streams at the point of generation.[5] This is a crucial step in ensuring that different types of waste are handled and treated appropriately.[5]
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding pharmaceutical waste disposal. Internal procedures are designed to ensure compliance with local, state, and federal regulations.
-
Disposal as Chemical Waste: Given its potential hazards, this compound waste should be disposed of as chemical waste through a licensed hazardous waste contractor. It is imperative to avoid disposing of this compound down the drain, as this can lead to environmental contamination.[2][6]
-
Packaging and Labeling:
-
Use chemically resistant, leak-proof containers for storing this compound waste.
-
Clearly label the container with "Hazardous Waste" and a detailed description of the contents, including the name "this compound" and its approximate concentration.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure that the waste is transported and disposed of in a compliant and environmentally sound manner, which typically involves incineration at a permitted facility.[2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by a multi-tiered regulatory framework. Understanding these regulations is paramount for maintaining compliance.
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2][3][4] The EPA's Subpart P rule provides specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities.[2][7] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion.[4][8] While this compound is not currently listed as a controlled substance, it is crucial to properly manage any waste that may contain controlled substances. |
| State and Local Regulations | Many states and municipalities have their own regulations for pharmaceutical waste that may be more stringent than federal rules.[3] Always consult local authorities for specific requirements. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. uspmsds.com [uspmsds.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. usbioclean.com [usbioclean.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Pramiverine
Pramiverine is classified as an antispasmodic agent.[1][2][3] As with any active pharmaceutical ingredient (API), proper handling procedures are essential to ensure personnel safety and prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of nitrile gloves- Safety glasses |
| Weighing and Dispensing (in a ventilated enclosure) | - Double pair of chemotherapy-grade nitrile gloves- Disposable gown with tight-fitting cuffs- Safety goggles or a face shield- N95 or higher rated respirator |
| Compounding and Preparation | - Double pair of chemotherapy-grade nitrile gloves- Impermeable disposable gown- Safety goggles and a face shield- Appropriate respiratory protection based on risk assessment (e.g., N95 or PAPR) |
| Administration | - Single or double pair of nitrile gloves- Disposable gown- Safety glasses |
| Spill Cleanup | - Double pair of chemotherapy-grade nitrile gloves- Impermeable disposable gown or coveralls- Safety goggles and a face shield- Appropriate respiratory protection (e.g., N95 or PAPR) |
| Waste Disposal | - Double pair of chemotherapy-grade nitrile gloves- Disposable gown |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear a single pair of nitrile gloves and safety glasses during unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
2. Engineering Controls:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Use of a powder-free environment is recommended to prevent aerosolization.
3. Weighing and Preparation:
-
Don appropriate PPE as outlined in the table above before beginning any weighing or preparation activities.
-
Use dedicated or disposable equipment (spatulas, weigh boats) to avoid cross-contamination.
-
Work on a disposable, absorbent bench liner to contain any minor spills.
-
If dissolving this compound, add the solvent to the powder slowly to avoid splashing.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated after use.
-
Use a validated cleaning procedure, which may involve a detergent wash followed by a rinse with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste.[4][5] Do not dispose of it down the drain or in regular trash.[4][5]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, and cleaning materials, should be collected in a designated, sealed hazardous waste container.[4]
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Collection: Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[4] Hazardous pharmaceutical waste is often collected in black containers for incineration.[5]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
